Bay 60-7550
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649549 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439083-90-6 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-60-7550 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-60-7550 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of Bay 60-7550
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 60-7550 is a potent and highly selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the neuronal context, the inhibition of PDE2 by this compound leads to the accumulation of these cyclic nucleotides, thereby modulating a cascade of downstream signaling pathways. This modulation has been shown to have significant effects on neuronal survival, synaptic plasticity, and cognitive functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: PDE2 Inhibition
The primary mechanism of action of this compound in neurons is the competitive inhibition of the PDE2 enzyme. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1][2] By inhibiting PDE2, this compound prevents the degradation of these cyclic nucleotides, leading to their increased intracellular concentrations.[3][4] This elevation in cAMP and cGMP levels subsequently activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), initiating a variety of cellular responses.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Species | Value | Reference |
| PDE2 | Inhibition Constant (Ki) | Human | 3.8 nM | [5][6] |
| PDE2 | IC50 | Bovine Heart | 2.0 ± 0.7 nM | [7] |
| PDE1 | Selectivity | - | 50-fold | [3][5] |
| PDE5 | Selectivity | - | 100-fold | [3][5] |
| Other PDEs (3B, 4B, 7B, 8A, 9A, 10A, 11A) | Selectivity | - | >200-fold | [3] |
Table 2: Functional Effects of this compound in Neuronal Models
| Experimental Model | Parameter Measured | Concentration | Effect | Reference |
| Rat Cortical Neurons | cGMP levels (in presence of Bay 41-8543) | 1 nM - 1 µM | Significant increase | [3] |
| Rat Cortical Neurons | cAMP levels (in presence of forskolin) | 100 nM - 1 µM | Increased accumulation | [3] |
| Rat Hippocampal Slices | cGMP levels (in presence of SNP) | 10 nM - 10 µM | Significant increase | [8] |
| Sympathetic Neurons | Ca2+ channel currents | 1 µM | Significant increase | [9] |
| HT-22 Cells | Cell viability (corticosterone-induced toxicity) | 1 µM | Rescued from cytotoxicity | [7] |
| Mouse Primary Cortical Neurons | Apoptosis (Aβ1-42-induced) | 1 µM | Blocked | [7] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Aβ1-42-treated Mice | 0.5, 1.0, and 3.0 mg/kg (i.p.) for 14 days | Ameliorated memory impairment | [1] |
| Chronically Stressed Mice | 3 mg/kg | Increased hippocampal spine density | [10] |
| BCCAO Mice | 1 mg/kg/day (p.o.) for 21 days | Alleviated behavioral deficits | [7] |
| Non-stressed Mice | 1 and 3 mg/kg | Increased head-dips and time spent head-dipping | [5] |
| Restraint-stressed Mice | 1 mg/kg | Reversed stress-induced behavioral alterations | [5] |
Signaling Pathways
The inhibition of PDE2 by this compound triggers a cascade of signaling events that ultimately impact neuronal function. The primary pathways affected are the cAMP/PKA and cGMP/PKG signaling cascades.
cGMP/PKG Pathway
Increased cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates a variety of downstream targets. This pathway has been implicated in the neuroprotective effects of this compound against corticosterone-induced neurotoxicity.[2]
References
- 1. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Dysregulation of Neuronal Ca2+ Channel Linked to Heightened Sympathetic Phenotype in Prohypertensive States | Journal of Neuroscience [jneurosci.org]
- 10. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
Bay 60-7550 and cAMP Crosstalk in Cardiac Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between Bay 60-7550, a selective phosphodiesterase 2 (PDE2) inhibitor, and cyclic adenosine monophosphate (cAMP) signaling in cardiac cells. Understanding this crosstalk is pivotal for developing novel therapeutic strategies for cardiovascular diseases. This document outlines the core signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies.
Core Signaling Pathways
The interaction between this compound and cAMP signaling in cardiac cells is primarily mediated by the inhibition of PDE2. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolyzing activity. This positions PDE2 as a critical node for the negative crosstalk between the cGMP and cAMP signaling pathways.[1][2][3]
In cardiac myocytes, β-adrenergic receptor (β-AR) stimulation elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate, contractility, and relaxation.[4] this compound, by inhibiting PDE2, prevents the degradation of cAMP. This leads to an accumulation of cAMP in specific subcellular compartments, thereby modulating the downstream effects of β-AR stimulation.[5][6]
The cGMP-PDE2-cAMP signaling cascade is a crucial regulatory mechanism. Signaling molecules that increase cGMP, such as nitric oxide (NO) and natriuretic peptides, can activate PDE2, leading to a reduction in cAMP levels.[1][4] By inhibiting PDE2, this compound disrupts this negative feedback loop, leading to sustained or elevated cAMP signaling even in the presence of high cGMP levels. This can have significant implications for cardiac function and pathophysiology.
Below are diagrams illustrating the key signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound in cardiac cells.
Table 1: In Vitro Effects of this compound on Cardiac Myocytes
| Parameter | Species | Cell Type | This compound Concentration | Observed Effect | Reference |
| cAMP Accumulation | Rat | Cardiac Fibroblasts | 100 nM | Restored isoprenaline-induced cAMP accumulation in PDE2 overexpressing cells. | [1] |
| L-type Ca2+ Current (ICa,L) | Mouse | Ventricular Myocytes | 100 nmol/L | No effect on basal ICa,L. | [7][8] |
| Arrhythmogenic Events | Mouse | Ventricular Myocytes | 100 nM | Increased isoprenaline-induced arrhythmogenic events in PDE2 overexpressing cells to wild-type levels. | [7] |
| Cardiomyocyte Area (Hypertrophy) | Mouse | Neonatal Cardiomyocytes | 100 nM | Enhanced the antihypertrophic effect of NO in angiotensin II-treated cells. | [9] |
| Ca2+ Transient | Rat | Left Ventricular Myocytes | 1 µmol/l | Increased SERCA2a activity and SR Ca2+ content, and reduced SR Ca2+ leak rate. | [10] |
| Phospholamban (PLN) Phosphorylation | Rat | Left Ventricular Myocytes | 0.1 µmol/l | Increased phosphorylation of PLN at serine 16. | [10] |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Parameter | Species | Model | This compound Dosage | Observed Effect | Reference |
| Heart Rate | Dog, Rat | In vivo | i.p. administration | Significantly increased heart rate. | [7] |
| Heart Contractility | Rat | In vivo (P-V loop) | 1.5 mg/kg, i.p. | Increased stroke work, cardiac output, stroke volume, and ejection fraction. | [10] |
| Left Ventricular Developed Pressure | Rat | Langendorff isolated heart | 0.001 - 1 µmol/l | Enhanced left ventricular developed pressure. | [10] |
| Arrhythmic Events | Mouse | Ex vivo perfused heart | 100 nM | Increased incidence of arrhythmia after reperfusion injury. | [7] |
| β-AR Responsiveness | Mouse | Chronic isoproterenol infusion | 3 mg/kg IP | Restored β-AR responsiveness (chronotropic and inotropic effects). | [8] |
| Cardiac cGMP Levels | Mouse | In vivo (Heart Failure Model) | 10 mg⋅kg−1⋅d−1 p.o. | Markedly enhanced cGMP levels. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Measurement of cAMP Levels using FRET
Objective: To measure changes in intracellular cAMP levels in real-time.
Methodology:
-
Cell Culture and Transfection: Neonatal rat cardiac fibroblasts are cultured and transduced with an adenovirus expressing a FRET-based cAMP biosensor (e.g., Epac-S H187).[8]
-
FRET Imaging: Cells are imaged using a fluorescence microscope equipped for FRET imaging. The biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the absence of cAMP, FRET occurs from CFP to YFP. Upon cAMP binding, a conformational change in the sensor separates CFP and YFP, reducing FRET efficiency.
-
Experimental Procedure:
-
Establish a baseline fluorescence ratio (YFP/CFP).
-
Stimulate cells with an agonist (e.g., 50 nM Isoprenaline) to induce cAMP production.[1]
-
Add this compound (e.g., 100 nM) to inhibit PDE2.
-
Continuously record the YFP/CFP ratio. An increase in the ratio indicates an increase in intracellular cAMP.
-
-
Data Analysis: Normalize the FRET ratio to the baseline to quantify the change in cAMP concentration.[1]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. pnas.org [pnas.org]
- 10. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Synaptic Plasticity with BAY 60-7550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BAY 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2), and its application in the study of synaptic plasticity. It covers the core mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its use in neuroscience research.
Introduction: The Role of PDE2 in Neuronal Signaling
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] In the central nervous system, particularly in regions crucial for learning and memory like the hippocampus, PDE2 plays a critical role in regulating synaptic function.[4][5] A unique feature of PDE2 is that its activity is allosterically activated by cGMP. This creates a complex feedback loop where cGMP can, by stimulating PDE2, lead to the breakdown of both cGMP and cAMP, thereby mediating a negative crosstalk between the two signaling pathways.[6][7]
This compound is a selective inhibitor of the PDE2A isoform.[6][8] By blocking PDE2A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the neuron.[4][8] This elevation in cyclic nucleotides activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which are known to be fundamental for the induction and maintenance of synaptic plasticity, such as long-term potentiation (LTP).[7][9][10] Consequently, this compound serves as a valuable pharmacological tool to probe the roles of cAMP/cGMP signaling in synaptic plasticity and cognitive function.[8][11]
Quantitative Data: Pharmacological Profile of this compound
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency, selectivity, and effective concentrations in various experimental paradigms.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Species | Notes |
|---|---|---|---|
| PDE2A | 1.99 - 11 | Human, Rat | High potency and selectivity.[8][12] |
| PDE1C | >1000 | Human | Demonstrates high selectivity over PDE1.[8] |
| PDE5A | >1000 | Human | Demonstrates high selectivity over PDE5.[8] |
| PDE10A | 318 - 913 | Human | Moderate selectivity over PDE10A.[12] |
Table 2: Effective Concentrations in In Vitro / Ex Vivo Studies | Experimental Model | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Rat Hippocampal Slices | 10 nM - 100 nM | Significant enhancement of LTP.[8] | | Rat Hippocampal Slices | 10 nM - 10 µM | Dose-dependent increase in cGMP and cAMP levels.[4] | | HT-22 Hippocampal Cells | 1 µM | Reversal of corticosterone-induced cGMP decrease.[3] | | Mouse Cortical Neurons | 100 nM | Increased cAMP levels (in presence of forskolin).[8] | | IPN Slice Recordings | 10 µM | Potentiation of excitatory postsynaptic currents (EPSCs).[6] |
Table 3: Effective Doses in In Vivo Studies | Animal Model | Dose (mg/kg) | Route | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Mice (Chronic Stress) | 3 mg/kg | i.p. | Amelioration of cognitive deficits and increased spine density.[9] | | Mice (Aβ₁₋₄₂ infusion) | 3 mg/kg | i.p. | Reversal of memory impairment and rescue of pCREB/BDNF levels.[10] | | Rats (Social Memory) | 0.3 - 3 mg/kg | i.p. | Improved social memory performance.[8] |
Signaling Pathways Modulated by this compound
Inhibition of PDE2A by this compound initiates a cascade of molecular events that ultimately enhances synaptic strength. The primary mechanism involves the elevation of intracellular cGMP and cAMP, which activates key protein kinases and transcription factors.
Core Signaling Cascade
The diagram below illustrates the central signaling pathway affected by this compound. Upstream signals, such as nitric oxide (NO) or activation of NMDARs, stimulate soluble guanylyl cyclase (sGC) to produce cGMP.[1][9] Normally, this cGMP activates PDE2A, leading to the degradation of both cGMP and cAMP. This compound blocks this degradation step, allowing cGMP and cAMP to accumulate and activate their respective downstream effectors, PKG and PKA. These kinases then phosphorylate various substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of plasticity-related proteins such as BDNF (brain-derived neurotrophic factor).[10][13]
Experimental Protocols
This section provides standardized protocols for key experiments used to characterize the effects of this compound on synaptic plasticity.
Electrophysiology: Measuring LTP in Hippocampal Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus to assess the effect of this compound on LTP.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂
-
Dissection tools, vibratome, recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with aCSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area.
-
-
Baseline Recording:
-
Deliver single pulses (0.1 ms duration) every 20 seconds to establish a stable baseline of fEPSP slope for at least 20 minutes. Adjust stimulus intensity to elicit 40-50% of the maximal fEPSP response.
-
-
Drug Application:
-
Switch to aCSF containing the desired concentration of this compound (e.g., 100 nM). Perfuse for 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Apply a weak tetanic stimulation (e.g., a single train of 100 Hz for 200 ms) to the Schaffer collaterals. This sub-maximal stimulus may not induce robust LTP on its own but should be potentiated by the drug.
-
-
Post-Tetanus Recording:
-
Continue recording fEPSPs for at least 60-120 minutes post-tetanus, while still in the presence of this compound.
-
-
Data Analysis:
-
Normalize the fEPSP slope to the pre-tetanus baseline average.
-
Compare the degree of potentiation in this compound treated slices to vehicle control slices. Statistical significance is often determined using a repeated measures ANOVA.[8]
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an ex vivo electrophysiology experiment designed to test the effects of this compound on LTP.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
The PDE2 Inhibitor Bay 60-7550: A Novel Therapeutic Avenue in Cardiac Hypertrophy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but often progresses to heart failure. Emerging evidence highlights the critical role of phosphodiesterase 2 (PDE2) in the pathophysiology of cardiac hypertrophy. This technical guide provides an in-depth analysis of the effects of Bay 60-7550, a selective PDE2 inhibitor, in preclinical models of cardiac hypertrophy. We consolidate key quantitative data, detail experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for heart disease.
Introduction: The Role of PDE2 in Cardiac Signaling
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is unique in that it can be stimulated by cGMP to hydrolyze cAMP, creating a critical crosstalk mechanism between these two signaling pathways.[1] In the context of the heart, PDE2 is upregulated in heart failure and plays a crucial role in compartmentalized signaling, influencing both cardiomyocyte growth and function.[1][2] this compound is a potent and selective inhibitor of PDE2, making it an invaluable tool to investigate the therapeutic potential of targeting this enzyme in cardiac hypertrophy.
Quantitative Effects of this compound on Cardiac Hypertrophy Markers
The anti-hypertrophic efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from pertinent studies.
Table 1: In Vitro Effects of this compound on Neonatal Rat Ventricular Myocytes (NRVMs)
| Parameter | Model | Treatment | Effect of this compound | Reference |
| Cell Surface Area | Norepinephrine (NE)-induced hypertrophy | 10 µmol/L this compound | Blocked NE-induced increase in cell size | [3] |
| 3H-Leucine Incorporation | NE-induced hypertrophy | 10 µmol/L this compound | Blocked NE-induced increase in protein synthesis | [3] |
| NFAT Nuclear Translocation | NE-induced hypertrophy | 10 µmol/L this compound | Inhibited NE-induced nuclear translocation of NFAT | [3] |
| Atrial Natriuretic Peptide (ANP) Levels | NE-induced hypertrophy | 10 µmol/L this compound | Reduced NE-induced increase in ANP levels | [3] |
| NFAT Phosphorylation | Basal and NE-treated cells | This compound | Enhanced PKA-dependent phosphorylation of NFAT | [3] |
| Cardiomyocyte Area | Angiotensin II (Ang II)-induced hypertrophy | 100 nM this compound | Augmented the anti-hypertrophic effect of NO | [4][5] |
Table 2: In Vivo Effects of this compound on Mouse Models of Cardiac Hypertrophy
| Parameter | Model | Treatment | Effect of this compound | Reference |
| Heart Weight to Body Weight Ratio | Transverse Aortic Constriction (TAC) | 3 mg/kg/day this compound | Reduced TAC-induced increase in HW/BW ratio | |
| Left Ventricular Hypertrophy | TAC or sympathetic hyperactivation | 10 mg/kg/day this compound | Reversed the development of left ventricular hypertrophy | [4] |
| Cardiac Fibrosis | TAC or sympathetic hyperactivation | 10 mg/kg/day this compound | Reversed the development of cardiac fibrosis | [4] |
| B-type Natriuretic Peptide (BNP) mRNA levels | TAC | This compound | Reduced TAC-induced increase in BNP mRNA | [3] |
| Regulator of calcineurin 1 (RCAN1) mRNA levels | TAC | This compound | Reduced TAC-induced increase in RCAN1 mRNA | [3] |
| NFAT Phosphorylation | TAC | This compound | Significantly enhanced NFAT phosphorylation | [3] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound and cardiac hypertrophy.
In Vitro Hypertrophy Model: Neonatal Rat Ventricular Myocyte (NRVM) Culture and Treatment
-
Isolation of NRVMs:
-
Hearts are harvested from 1-2 day old Sprague-Dawley rat pups.
-
Ventricles are minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to dissociate the tissue into single cells.
-
A Percoll gradient centrifugation step is often employed to enrich the cardiomyocyte population by separating them from non-myocytes like fibroblasts.
-
-
Cell Culture and Hypertrophic Stimulation:
-
Isolated NRVMs are plated on culture dishes pre-coated with substances like fibronectin or laminin to promote attachment.
-
Cells are typically cultured for 24-48 hours to allow for recovery and adherence before experimental treatments.
-
To induce hypertrophy, cells are treated with pro-hypertrophic agonists such as norepinephrine (NE, typically 10 µmol/L) or phenylephrine (PE, typically 1 µmol/L) for 48 hours.[3]
-
-
This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The desired final concentration (e.g., 50 nmol/L to 10 µmol/L) is added to the cell culture medium, often concurrently with the hypertrophic agonist.[3]
-
In Vivo Hypertrophy Model: Transverse Aortic Constriction (TAC)
-
Surgical Procedure:
-
Mice (e.g., C57Bl/6) are anesthetized.
-
A thoracotomy is performed to expose the aortic arch.
-
A suture is tied around the aorta between the innominate and left common carotid arteries to create a constriction, thereby inducing pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
This compound Administration:
-
This compound is administered to the mice, for example, via oral gavage at a dose of 3-10 mg/kg per day, starting at the time of surgery and continuing for the duration of the study (e.g., 3-6 weeks).[4]
-
Measurement of Cardiomyocyte Hypertrophy
-
Cell Surface Area Analysis (In Vitro):
-
NRVMs are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Cells are stained with a fluorescent antibody against a myocyte-specific protein (e.g., α-actinin) to delineate the cell borders.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software (e.g., ImageJ).
-
-
Histological Analysis (In Vivo):
-
At the end of the study, hearts are excised, fixed in formalin, and embedded in paraffin.
-
Cross-sections of the heart are stained with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA) to visualize cardiomyocyte size and tissue morphology.
-
Cardiomyocyte cross-sectional area is measured from these sections using image analysis software.
-
Western Blotting for Protein Phosphorylation
-
Protein Extraction and Quantification:
-
Cells or heart tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-NFAT).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.
-
Signaling Pathways and Mechanisms of Action
The anti-hypertrophic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Figure 1: PKA-Dependent Anti-Hypertrophic Mechanism of this compound. This diagram illustrates how this compound inhibits PDE2, leading to an increase in a localized pool of cAMP. This, in turn, activates PKA, which phosphorylates and inactivates the pro-hypertrophic transcription factor NFAT, thereby preventing its nuclear translocation and the subsequent expression of genes that drive cardiac hypertrophy.[2][3]
Figure 2: this compound and the cGMP-cAMP Crosstalk. This diagram shows that this compound can also potentiate cGMP signaling.[4][5] By inhibiting PDE2, this compound prevents the degradation of cGMP, which has its own anti-hypertrophic effects. Furthermore, since cGMP can stimulate PDE2 to degrade cAMP, inhibition of PDE2 by this compound can modulate the balance between these two important second messengers.
Figure 3: A typical experimental workflow for investigating the effects of this compound on cardiac hypertrophy in vitro. This workflow outlines the key steps from cell isolation to data analysis.
Conclusion and Future Directions
The selective PDE2 inhibitor this compound has emerged as a promising pharmacological tool for dissecting the complex signaling networks underlying cardiac hypertrophy. The data robustly demonstrate its ability to counteract hypertrophic growth in both cellular and animal models. The primary mechanism of action appears to be the potentiation of a localized cAMP pool that activates PKA and subsequently inhibits the pro-hypertrophic calcineurin-NFAT pathway. Furthermore, its interplay with cGMP signaling adds another layer of therapeutic potential.
For drug development professionals, these findings suggest that selective PDE2 inhibition could be a viable strategy for the treatment of pathological cardiac hypertrophy and the prevention of heart failure. Future research should focus on:
-
Long-term efficacy and safety: Evaluating the chronic effects of this compound in larger animal models of heart failure.
-
Combination therapies: Investigating the synergistic potential of this compound with existing heart failure medications.
-
Translational studies: Assessing the expression and activity of PDE2 in human hypertrophied and failing hearts to validate its relevance as a therapeutic target in patients.
References
Bay 60-7550: A Technical Guide for Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, has emerged as a promising therapeutic candidate in preclinical studies. By modulating cyclic nucleotide signaling pathways, this compound exhibits both vasodilatory and antiproliferative effects, addressing key pathological features of pulmonary hypertension. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.
Mechanism of Action
This compound exerts its therapeutic effects in pulmonary hypertension through the selective inhibition of phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). In the context of pulmonary hypertension, the inhibition of PDE2 by this compound leads to the accumulation of intracellular cGMP and cAMP in pulmonary artery smooth muscle cells (PASMCs).
The elevation of cGMP levels activates protein kinase G (PKG), which in turn leads to vasodilation through a decrease in intracellular calcium concentrations. Increased cAMP levels activate protein kinase A (PKA), which also contributes to vasodilation and has been shown to inhibit the proliferation of PASMCs. This dual mechanism of action, enhancing both cGMP and cAMP signaling, distinguishes this compound from other therapies that target only one of these pathways. Furthermore, this compound has demonstrated antiproliferative effects on PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH).
Signaling Pathways
The signaling cascade initiated by this compound involves the potentiation of pathways stimulated by nitric oxide (NO) and natriuretic peptides, which increase cGMP, and prostacyclins, which increase cAMP.
Preclinical Efficacy Data
Numerous preclinical studies have demonstrated the efficacy of this compound in animal models of pulmonary hypertension. The data consistently show a reduction in key indicators of disease severity.
Hemodynamic Parameters
| Parameter | Animal Model | Treatment Group | Value | Control Group | Value | Reference |
| RVSP (mmHg) | Hypoxia-induced PH (Mice) | This compound (10 mg/kg/day) | ~25 | Hypoxic Vehicle | ~35 | |
| Bleomycin-induced PH (Mice) | This compound | Lower than Bleomycin Control | Bleomycin Vehicle | Higher than Saline Control | ||
| Monocrotaline-induced PH (Rats) | Betaine (400 mg/kg) | ~45 | MCT | ~60 | ||
| mPAP (mmHg) | Monocrotaline-induced PH (Rats) | Vehicle Control | 20.16 ± 0.2 | MCT | 40.62 ± 0.45 | |
| Monocrotaline-induced PH (Rats) | Betaine (400 mg/kg) | ~30 | MCT | ~40 |
Right Ventricular Hypertrophy
| Parameter | Animal Model | Treatment Group | Value | Control Group | Value | Reference |
| Fulton Index (RV/LV+S) | Hypoxia-induced PH (Mice) | This compound (10 mg/kg/day) | ~0.25 | Hypoxic Vehicle | ~0.35 | |
| Bleomycin-induced PH (Mice) | This compound | Lower than Bleomycin Control | Bleomycin Vehicle | Higher than Saline Control | ||
| Monocrotaline-induced PH (Rats) | Vehicle Control | 0.24 ± 0.01 | MCT | 0.53 ± 0.02 | ||
| Hypoxia/Monocrotaline PH (Rats) | Normoxia | 0.21 ± 0.009 | Hypoxia/MCT | 0.46 - 0.48 |
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used and reproducible model for inducing pulmonary hypertension for preclinical studies.
Bay 60-7550: A Phosphodiesterase 2 Inhibitor with Neuroprotective Potential Through Attenuation of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. Emerging evidence highlights the therapeutic potential of modulating cyclic nucleotide signaling pathways to mitigate the detrimental effects of neuroinflammation. Bay 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2), has garnered significant attention for its ability to suppress inflammatory processes within the central nervous system. This technical guide provides a comprehensive overview of the impact of this compound on neuroinflammation, consolidating key preclinical findings, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that exhibits high selectivity for the phosphodiesterase 2 (PDE2) enzyme.[1] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The PDE2 isoenzyme is unique in that it can hydrolyze both cAMP and cGMP and is allosterically activated by cGMP.[2]
By inhibiting PDE2, this compound effectively prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides are crucial signaling molecules that activate downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), respectively. The activation of these kinases initiates a cascade of phosphorylation events that ultimately modulate gene expression and cellular function. A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, promotes the expression of neuroprotective and anti-inflammatory genes, including brain-derived neurotrophic factor (BDNF).[3][4]
Quantitative Data on the Anti-Neuroinflammatory Effects of this compound
Preclinical studies across various models of neurological disease have demonstrated the potent anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression
| Model | Cytokine | Treatment Group | Control Group | Percent Reduction | Reference |
| Cerebral Ischemia-Reperfusion Injury (Mouse) | TNF-α | This compound | MCAO Model | Significant Decrease | [4] |
| Cerebral Ischemia-Reperfusion Injury (Mouse) | IL-1β | This compound | MCAO Model | Significant Decrease | [4] |
| Cerebral Ischemia-Reperfusion Injury (Mouse) | IL-6 | This compound | MCAO Model | Significant Decrease | [4] |
| Non-compressive Lumbar Disc Herniation (Rat) | TNF-α | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Decrease | [5] |
| Non-compressive Lumbar Disc Herniation (Rat) | IL-1β | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Decrease | [5] |
| Non-compressive Lumbar Disc Herniation (Rat) | IL-6 | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Decrease | [5] |
Table 2: Effect of this compound on Key Signaling Molecules
| Model | Molecule | Treatment Group | Control Group | Fold Change/Observation | Reference |
| Aβ-induced Cognitive Impairment (Mouse) | pCREB/CREB ratio | This compound (0.5, 1.0, 3.0 mg/kg) | Aβ-treated | Rescued decrease | [3] |
| Aβ-induced Cognitive Impairment (Mouse) | BDNF | This compound (0.5, 1.0, 3.0 mg/kg) | Aβ-treated | Rescued decrease | [3] |
| Non-compressive Lumbar Disc Herniation (Rat) | cAMP | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Increase | [5] |
| Non-compressive Lumbar Disc Herniation (Rat) | cGMP | This compound (0.1, 1.0 mg/kg) | Vehicle | Dose-dependent Increase | [5] |
| Cerebral Ischemia-Reperfusion Injury (Mouse) | PKA | This compound | MCAO Model | Significantly Promoted Expression | [4] |
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of this compound are mediated through a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 4. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bay 60-7550 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE2, this compound effectively increases intracellular levels of these second messengers, thereby modulating various downstream signaling pathways. These pathways are crucial in a range of physiological processes, including neuronal function, cardiovascular regulation, and inflammatory responses.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and outlines its mechanism of action for research applications.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 476.57 g/mol | [6] |
| Appearance | Crystalline solid | [2][6] |
| Purity | ≥95% | [6] |
| CAS Number | 439083-90-6 | [6] |
| Solubility in DMSO | ≥10 mg/mL (one source indicates ≥100 mg/mL) | [6][7] |
| Storage (Solid) | -20°C for up to 4 years | [6] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PDE2. This leads to an accumulation of intracellular cGMP and cAMP. These cyclic nucleotides, in turn, activate their respective protein kinases, Protein Kinase G (PKG) and Protein Kinase A (PKA).[4][8] Activation of these kinases leads to the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which subsequently promotes the expression of genes such as brain-derived neurotrophic factor (BDNF).[4][5] This signaling cascade plays a significant role in neuronal plasticity, memory, and other cellular functions.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay 60-7550 in Primary Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in primary neuronal culture experiments.
Introduction
This compound is a valuable pharmacological tool for investigating the roles of cyclic nucleotide signaling pathways, specifically those involving cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), in neuronal function and pathophysiology. As a selective inhibitor of PDE2, this compound effectively prevents the hydrolysis of cGMP and cAMP, leading to their intracellular accumulation and the subsequent activation of downstream effectors such as protein kinase G (PKG) and protein kinase A (PKA).[1][2] Research has demonstrated its neuroprotective effects against various insults, including excitotoxicity, oxidative stress, and amyloid-beta (Aβ)-induced toxicity, making it a compound of significant interest in the development of therapeutics for neurodegenerative diseases and cognitive disorders.[2][3][4]
Mechanism of Action
This compound exerts its effects by inhibiting the PDE2 enzyme, which is highly expressed in the brain.[5] This inhibition leads to elevated levels of intracellular cGMP and cAMP.[6] The accumulation of these second messengers activates downstream signaling cascades, including the cGMP-PKG and cAMP-PKA pathways. These pathways are crucial for regulating various cellular processes in neurons, such as synaptic plasticity, gene expression, and survival.[1] Notably, the neuroprotective and cognitive-enhancing effects of this compound are often mediated through the cGMP/PKG-dependent pathway, which can lead to the phosphorylation of cAMP response element-binding protein (CREB) and the increased expression of brain-derived neurotrophic factor (BDNF).[4]
Signaling Pathway of this compound in Neurons
References
- 1. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 5. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Effective Concentration of Bay 60-7550 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bay 60-7550 is a potent and highly selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] A key feature of PDE2 is its allosteric activation by cGMP, which binds to the regulatory GAF-B domain and increases the hydrolysis rate of cAMP.[4] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to an accumulation of intracellular cAMP and cGMP. This modulation of cyclic nucleotide signaling pathways makes this compound a valuable tool for investigating physiological and pathological processes in which PDE2 is involved, including pulmonary hypertension, neurodegenerative disorders, and heart failure.[3][5][6]
Data Presentation: Efficacy of this compound in In Vitro Assays
The effective concentration of this compound varies depending on the specific assay, cell type, and experimental conditions. The following table summarizes key quantitative data from various in vitro studies.
| Parameter | Value | Assay System | Notes | Reference(s) |
| Ki | 3.8 nM | PDE2 enzyme inhibition assay | Potency of inhibition against isolated PDE2 enzyme. | [1][2] |
| IC50 | 4.7 nM | PDE2 enzyme inhibition assay | Concentration for 50% inhibition of PDE2 activity. | [5] |
| EC50 | ~50 nM | cGMP accumulation | In immature rat hippocampal slices, co-treated with 3 µM BAY 41-2722. | [7] |
| EC50 | 3.0 ± 0.2 nM | Light-activated cGMP hydrolysis | In a specific engineered LAPD reporter cell line. | [8] |
| Effective Conc. | 100 nM | Vasorelaxation | Augmented atrial natriuretic peptide (ANP) and treprostinil-evoked relaxation in isolated rat pulmonary arteries. | [5] |
| Effective Conc. | 100 nM | Isolated Heart Function | Used in Langendorff isolated murine heart preparations to assess acute effects on cardiac function. | [6] |
| Effective Conc. | 500 - 1000 nM | Neuroprotection | Reversed corticosterone-induced cytotoxicity in HT-22 hippocampal neuronal cells. | [3][9] |
| Effective Conc. | 1000 nM | cGMP/cAMP Levels | Increased basal and N-methyl-D-aspartate (NMDA)-stimulated cGMP and cAMP in primary rat cortical neurons. | [1][2] |
| Effective Conc. | 1000 nM | Anti-proliferative | Reduced proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH). | [1] |
| Effective Conc. | 1000 nM | PDE Activity Inhibition | Caused significant reduction of PDE activity in rat pulmonary arteries and pulmonary vascular smooth muscle cells. | [5] |
| Effective Conc. | 10 µM | Platelet Aggregation | Used to inhibit PDE2 in human platelets. | [10] |
| Effective Conc. | 100 µM | Adenylyl Cyclase Assay | Used as a general PDE inhibitor in the assay buffer to prevent cAMP degradation. | [11][12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound selectively inhibits the PDE2 enzyme, leading to the accumulation of intracellular cGMP and cAMP, which in turn activate their respective downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA).
Caption: Mechanism of this compound action on cyclic nucleotide signaling.
Neuroprotective Signaling Pathway of this compound
In neuronal cells, this compound reverses corticosterone-induced damage by elevating cGMP levels, which activates a PKG-dependent pathway leading to the regulation of downstream targets like CREB and BDNF.[3]
Caption: Neuroprotective pathway of this compound in neuronal cells.
Experimental Workflow: Cell Viability (MTT) Assay
This workflow outlines the key steps for assessing the neuroprotective effects of this compound against a toxin-induced cell lesion.
Caption: Workflow for assessing neuroprotection using an MTT assay.
Experimental Protocols
PDE2A Enzyme Inhibition Assay
This protocol is used to determine the IC50 or Ki value of this compound for the PDE2 enzyme.
Materials:
-
Recombinant human PDE2A enzyme
-
[3H]-cGMP or [3H]-cAMP substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
This compound stock solution (in DMSO)
-
Snake venom nucleotidase
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%).
-
In a reaction tube, combine the PDE2A enzyme and the desired concentration of this compound.
-
Initiate the reaction by adding the [3H]-cGMP or [3H]-cAMP substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by boiling the tubes for 1 minute.
-
Cool the tubes on ice, then add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-guanosine or [3H]-adenosine.
-
Incubate at 37°C for 10 minutes.
-
Separate the charged substrate from the uncharged product using an anion-exchange resin column.
-
Elute the [3H]-guanosine/[3H]-adenosine and quantify the radioactivity using a liquid scintillation counter.[1]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50/Ki value using non-linear regression analysis.[1][2]
Neuroprotection and Cell Viability (MTT) Assay
This protocol assesses the ability of this compound to protect neuronal cells (e.g., HT-22) from corticosterone-induced cytotoxicity.[3]
Materials:
-
HT-22 hippocampal cells
-
DMEM supplemented with 10% FBS
-
Corticosterone stock solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed HT-22 cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1 µM). Include a vehicle control (DMSO). Incubate for 30 minutes.[3]
-
Add corticosterone to the wells to a final concentration of 50 µM to induce cell damage.[3] Do not add corticosterone to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control group.
Measurement of Intracellular cGMP/cAMP Levels
This protocol measures the effect of this compound on cyclic nucleotide levels in cultured cells, such as primary cortical neurons.[2]
Materials:
-
Primary cortical neuron cultures
-
This compound
-
Stimulating agents (e.g., NMDA, sodium nitroprusside)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP and cAMP Enzyme Immunoassay (EIA) kits
Procedure:
-
Culture primary neurons in appropriate multi-well plates until they reach the desired confluency.
-
Pre-treat the cells with this compound (e.g., 1 µM) for a specified duration (e.g., 30 minutes).[2]
-
Stimulate the cells with an agent known to increase cyclic nucleotides (e.g., 30 µM NMDA) for a short period (e.g., 5-10 minutes).[1][2]
-
Aspirate the medium and lyse the cells by adding cold 0.1 M HCl.
-
Incubate on ice for 10 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and measure the cGMP and cAMP concentrations using commercial EIA kits according to the manufacturer's instructions.
-
Normalize the cyclic nucleotide levels to the total protein concentration of the cell lysate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. A disrupted adenosinergic axis facilitates platelet activation in APS: exploring a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Localization and Function of Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bay 60-7550 in Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in ex vivo Langendorff-perfused heart models. This document outlines the mechanism of action, experimental protocols, and expected physiological responses, facilitating the investigation of its cardiovascular effects.
Introduction to this compound
This compound is a valuable pharmacological tool for studying the role of PDE2 in cardiac physiology and pathophysiology. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2 is its allosteric activation by cGMP, which leads to an increased hydrolysis of cAMP. By inhibiting PDE2, this compound can prevent the breakdown of cAMP, particularly in cellular compartments where cGMP levels are elevated, thereby modulating downstream signaling pathways that control cardiac function.
Mechanism of Action in the Heart
In the cardiac context, this compound's inhibition of PDE2 leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling and myocyte contraction. One of the primary mechanisms by which this compound exerts a positive inotropic effect is through the PKA-mediated phosphorylation of phospholamban (PLN) at serine 16.[2] This phosphorylation relieves the inhibitory effect of PLN on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum (SR) and thereby increasing SR calcium content and subsequent release for contraction.[2]
Langendorff Heart Perfusion: An Overview
The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic neurohormonal influences.[3][4] In this setup, a nutrient-rich, oxygenated solution is retrogradely perfused through the aorta, closing the aortic valve and forcing the perfusate into the coronary arteries to maintain the heart's viability.[4] This model is ideal for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, heart rate, and coronary circulation.[3][5]
Experimental Protocols
I. Langendorff Apparatus Setup and Heart Preparation
A standard Langendorff system is required, equipped for constant pressure or constant flow perfusion.[5]
Materials:
-
Langendorff Apparatus (including perfusion reservoir, bubble trap, water-jacketed tubing, and heart chamber)[5]
-
Krebs-Henseleit Buffer (see composition below)
-
Peristaltic Pump[5]
-
Pressure Transducer and Data Acquisition System (e.g., PowerLab with LabChart software)[6]
-
Intraventricular Balloon Catheter[5]
-
Surgical Instruments
-
Animal Model (e.g., Sprague-Dawley rat)[7]
Krebs-Henseleit Buffer Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 11
-
The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and warmed to 37°C.[8]
Procedure:
-
Animal Anesthesia and Heparinization: Anesthetize the animal (e.g., with sodium pentobarbital, 100 mg/kg, i.p.) and administer heparin to prevent blood clotting.[7]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[6]
-
Cannulation: Identify the aorta and carefully cannulate it with the Langendorff apparatus cannula, ensuring not to damage the aortic valve. Secure the aorta with a suture.[6]
-
Initiate Perfusion: Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).[7]
-
Intraventricular Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.[7]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key functional parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow. Hearts that do not meet predefined stability criteria should be excluded.[6][8]
II. Administration of this compound
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration in the perfusate is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.
Perfusion Protocol:
-
Baseline Recording: After stabilization, record baseline cardiac function for at least 15-20 minutes.
-
Drug Perfusion: Introduce this compound into the perfusion buffer at the desired concentrations. Studies have utilized a range of concentrations from 0.001 µM to 1 µM.[2]
-
Dose-Response: To construct a dose-response curve, administer this compound in a cumulative or sequential manner, allowing for a steady-state effect to be reached at each concentration before proceeding to the next.
-
Washout: Following the drug administration period, perfuse the heart with drug-free Krebs-Henseleit buffer to assess the reversibility of the observed effects.
Data Presentation and Expected Outcomes
The effects of this compound on cardiac function should be quantified and can be summarized in tabular format for clarity.
Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts
| Parameter | This compound Concentration (µM) | Expected Outcome | Reference |
| Left Ventricular Developed Pressure (LVDP) | 0.001 - 1 | Dose-dependent increase | [2] |
| Heart Rate (HR) | 0.001 - 1 | Decrease (in non-paced models) | [2] |
| Coronary Perfusion Pressure (CPP) | Not specified | Modest decrease, indicating vasodilation | [9][10] |
| Phosphorylation of Phospholamban (Ser16) | 0.1 | Increased | [2] |
| SERCA2a Activity | 1 | Increased | [2] |
| SR Ca²⁺ Content | 1 | Increased | [2] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 6. adinstruments.com [adinstruments.com]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bay 60-7550 Administration in Murine Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By preventing the degradation of these cyclic nucleotides, this compound elevates their intracellular levels, thereby modulating various downstream signaling pathways.[3][4] In neuroscience research, PDE2 is a significant target due to its high expression in brain regions associated with cognition, emotion, and memory, such as the hippocampus and cortex.[3] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of cAMP and cGMP signaling in a range of behaviors in mice, including anxiety, depression, memory, and substance use disorders.[1][3][5][6][7] Studies have demonstrated its efficacy in reversing behavioral deficits in various preclinical models without causing sedative effects or altering general locomotor activity.[1][5]
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE2 enzyme.[2][8] PDE2 breaks down both cAMP and cGMP. Inhibition of PDE2 by this compound leads to an accumulation of these second messengers. The subsequent increase in cAMP and cGMP activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).[5][9] These kinases, in turn, phosphorylate a variety of cellular proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF).[3][7][9] This cascade of events is believed to underlie the therapeutic potential of this compound in various neurological and psychiatric conditions.
Data Presentation: Dosing and Behavioral Effects
The administration of this compound has been investigated across a variety of behavioral paradigms in mice. The tables below summarize the typical dosages, administration routes, and key findings from representative studies.
Table 1: Dosing and Administration of this compound in Mice Behavioral Studies
| Study Focus | Mouse Strain | Dose (mg/kg) | Administration Route | Key Behavioral Outcome |
|---|---|---|---|---|
| Alcohol Intake | C57BL/6J | 1 and 3 | Intraperitoneal (i.p.) | Decreased ethanol intake and preference.[1] |
| Anxiety (Stress-induced) | ICR | 1 and 3 | Intraperitoneal (i.p.) | Reversed stress-induced anxiogenic behavior in the elevated plus-maze.[6] |
| Cognition (Aβ-induced deficit) | C57BL/6J | 0.5, 1.0, and 3.0 | Intraperitoneal (i.p.) | Ameliorated learning and memory impairments in the Morris water maze.[3] |
| Depression (Stress-induced) | C57BL/6J | 1 and 3 | Intraperitoneal (i.p.) | Reduced immobility time in the tail suspension test.[9] |
| Post-Traumatic Stress | C57BL/6J | 0.3, 1, or 3 | Intraperitoneal (i.p.) | Rescued anxiety-like behavior and fear memory deficits.[10] |
| Auditory Processing | Wistar Rats | 1 | Oral (p.o.) | No significant effect on sensory gating.[11] |
Table 2: Summary of Behavioral Tests and Key Findings with this compound
| Behavioral Test | Behavioral Domain | Effect of this compound | Notes |
|---|---|---|---|
| Elevated Plus-Maze (EPM) | Anxiety | Anxiolytic-like (increased open arm time/entries).[5][6] | Effective in both stressed and non-stressed mice.[6] |
| Two-Bottle Choice Test | Substance Use | Decreased ethanol consumption and preference.[1][5] | Did not affect total fluid intake or taste preference.[1] |
| Morris Water Maze (MWM) | Learning & Memory | Improved spatial memory performance.[3] | Reversed cognitive deficits in a model of Alzheimer's disease.[3] |
| Tail Suspension Test (TST) | Depression | Antidepressant-like (decreased immobility time).[9] | Effective in a chronic stress model.[9] |
| Novelty-Suppressed Feeding | Anxiety/Depression | Antidepressant-like (reduced latency to feed).[5][9] | Effect observed in models of post-traumatic stress and chronic stress.[5][9] |
| Open Field Test | Locomotor Activity | No significant effect at therapeutic doses (e.g., 3 mg/kg).[1][5] | Confirms that behavioral effects are not due to sedation or hyperactivity. |
Experimental Protocols
4.1. Preparation and Administration of this compound
Materials:
-
This compound powder (CAS: 439083-90-6)
-
Vehicle solution (e.g., 10% Tween 80 in saline, or as optimized)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
1 mL syringes with 27-gauge needles
-
Analytical balance
Protocol for Intraperitoneal (i.p.) Injection:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., 3 mg/kg), the average weight of the mice, and the number of animals. Assume a standard injection volume of 10 mL/kg.
-
Example: For a 25g mouse at 3 mg/kg, the dose is 0.075 mg. For an injection volume of 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 0.3 mg/mL.
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Prepare the vehicle solution (e.g., 10% Tween 80 in sterile 0.9% saline).
-
Dissolve the compound: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of vehicle to achieve the final desired concentration.
-
Solubilize: Vortex the solution vigorously until the powder is fully dissolved. Sonication may be used to aid dissolution if necessary. The solution should be clear. Prepare fresh daily as solutions may be unstable.[2]
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
Administer the drug typically 30 minutes before behavioral testing.[8][12]
-
4.2. Protocol for Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.
Materials:
-
Elevated Plus-Maze apparatus
-
Video camera and tracking software
-
Timer
Experimental Workflow:
Procedure:
-
Habituation: Bring mice to the testing room at least 1 hour before the experiment begins to allow for acclimatization.
-
Drug Administration: Administer this compound (e.g., 0.5, 1, or 3 mg/kg, i.p.) or vehicle to the control group 30 minutes prior to the test.[8]
-
Testing:
-
Gently place the mouse on the central platform of the EPM, facing one of the open arms.
-
Start the video recording and timer immediately.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
The experimenter should leave the room during the test to avoid influencing the mouse's behavior.
-
-
Data Collection: After 5 minutes, carefully return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and/or the percentage of open arm entries [(Open arm entries / Total entries) x 100] compared to the vehicle-treated group.[6] No change in total distance traveled confirms the absence of locomotor effects.
References
- 1. Inhibition of phosphodiesterase 2 by this compound decreases ethanol intake and preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGMP Levels Following Bay 60-7550 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring cyclic guanosine monophosphate (cGMP) levels in biological samples after treatment with Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor.[1][2] This document includes the mechanism of action of this compound, detailed protocols for sample preparation and cGMP quantification, and representative data.
Introduction to this compound and its Effect on cGMP
This compound is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE2, this compound prevents the degradation of cGMP, leading to its accumulation within cells.[4][5] This effect is particularly pronounced when cGMP production is stimulated, for example, by nitric oxide (NO) donors or activators of soluble guanylate cyclase (sGC).[6][7][8][9] The elevation of intracellular cGMP levels can have various physiological effects, making this compound a valuable tool for studying cGMP signaling pathways and a potential therapeutic agent.[10][11][12]
Signaling Pathway of this compound
The following diagram illustrates the mechanism by which this compound increases intracellular cGMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Nitric Oxide–Independent Soluble Guanylate Cyclase Activation Improves Vascular Function and Cardiac Remodeling in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? [mdpi.com]
- 10. Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Bay 60-7550 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure accurate and reproducible results.
Introduction to this compound
This compound is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2, this compound effectively increases intracellular levels of both cAMP and cGMP, thereby modulating various downstream signaling pathways.[3][4][5] Its high selectivity makes it a valuable tool for investigating the roles of PDE2 in cellular processes such as neuronal function, cardiovascular physiology, and inflammation.[1][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and publications.
| Parameter | Value | Source(s) |
| Molecular Weight | 476.6 g/mol | [6][7] |
| Purity | ≥95% (HPLC) | [3][6] |
| Form | Crystalline solid | [6] |
| Color | White to light brown | [3] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (209.83 mM) | [8] |
| Ethanol | ~10 mg/mL | [6][7] |
| DMF | ~10 mg/mL | [6] |
| Storage (Solid) | -20°C for up to 3 years | [8] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [8] |
| IC₅₀ (PDE2) | 4.7 nM (human), 2.0 nM (bovine) | [2][6] |
| Working Concentration | 1 nM - 10 µM (cell culture) | [3][9][10][11] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Pre-warm an aliquot of DMSO to room temperature.
-
Weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.766 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.766 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary.[9]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8]
Note: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[6]
Application of this compound to Cell Culture
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate cell culture medium
-
Sterile micropipettes and tips
Protocol:
-
Determine the desired final concentration of this compound for your experiment. Effective concentrations in cell culture typically range from 1 nM to 10 µM.[3][9][10][11]
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final culture medium to ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).
-
Example for a final concentration of 1 µM:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile culture medium. This results in a 10 µM working solution.
-
Add the appropriate volume of the 10 µM working solution to your cell culture wells. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 100 µL of the 10 µM working solution.
-
-
-
Prepare a vehicle control by adding the same final concentration of DMSO to control wells as is present in the experimental wells.
-
Gently mix the medium in the wells after adding the compound.
-
Incubate the cells for the desired experimental duration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound = 95 HPLC 439083-90-6 [sigmaaldrich.com]
- 4. ahajournals.org [ahajournals.org]
- 5. pnas.org [pnas.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. astorscientific.us [astorscientific.us]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PDE | TargetMol [targetmol.com]
- 10. abmole.com [abmole.com]
- 11. Inhibitory effect of S-nitroso-N-acetylpenicillamine on the basolateral 10-pS Cl- channel in thick ascending limb | PLOS One [journals.plos.org]
Application Notes and Protocols for Intraperitoneal Injection of Bay 60-7550
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor. The protocols and data presented are compiled from various scientific publications and are intended for research purposes.
Introduction
This compound is a valuable research tool for investigating the roles of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in various physiological and pathological processes. As a selective inhibitor of PDE2, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation and the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).[1][2][3] This mechanism of action makes it a subject of interest in studies related to cognitive function, neuroprotection, cardiovascular diseases, and inflammatory responses.[1][2][4]
Data Presentation
The following tables summarize quantitative data from various in vivo studies that have utilized intraperitoneal injections of this compound.
Table 1: Summary of Intraperitoneal Injection Protocols for this compound in Mice
| Animal Model | Disease/Condition Model | Dosage (mg/kg) | Dosing Frequency | Duration | Vehicle | Reference |
| C57BL/6J Mice | Ethanol Preference | 3 | Twice daily | 4 days | Not specified | [5] |
| Mice | Aβ₁₋₄₂-Induced Memory Impairment | 0.5, 1.0, 3.0 | Daily | 14 days | Not specified | [3] |
| Mice | Sepsis (Pre-treatment) | 1 | Daily | 3 days prior to surgery | 0.1% DMSO in normal saline | [6] |
| Mice | Sepsis (Treatment) | 0.5, 1, 5 | Single dose | Immediately before surgery | 0.1% DMSO in normal saline | [6] |
| ICR Mice | Restraint Stress | 0.5, 1, 3 | Single dose | 30 min before behavioral testing | Not specified | [5] |
| Mice | Colorectal Cancer Xenograft | 1 | Every other day | 30 days | 1% DMSO | [7] |
| Mice | Post-Traumatic Stress | Not specified | Daily | 14 days | 5% DMSO in saline | [4] |
| dKO Mice | Bright-Light Stress | 2 | Single dose | 30 min prior to stress exposure | DMSO | [8] |
Table 2: Preparation of this compound for Intraperitoneal Injection
| Component | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound | Target Concentration | Target Concentration | Target Concentration |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Note: It is recommended to keep the final concentration of DMSO below 10% for in vivo injections to avoid potential toxicity.[9] For sensitive animals, a DMSO concentration of <1% is ideal.[9] Always use sterile components and aseptic techniques for preparing solutions for injection.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of Bay 6-7550 powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL or 25 mg/mL).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Preparation of Injection Solution (Working Solution)
This protocol is an example based on a final injection volume of 100 µL per mouse and a dose of 1 mg/kg for a 25g mouse. Adjust volumes accordingly based on the specific experimental requirements.
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]
-
Calculate the required amount of this compound:
-
For a 1 mg/kg dose in a 25g mouse, the required amount is 0.025 mg.
-
-
Prepare the vehicle mixture:
-
In a sterile tube, combine the vehicle components in the specified proportions. For 1 mL of vehicle, this would be:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile saline
-
-
-
Prepare the working solution:
-
From a 10 mg/mL stock solution, take 2.5 µL and add it to 997.5 µL of the prepared vehicle mixture. This will result in a final concentration of 0.025 mg/mL.
-
-
Administration:
-
Administer the appropriate volume of the working solution via intraperitoneal injection. For a 25g mouse, an injection volume of 1 mL would deliver the 1 mg/kg dose. A more common injection volume is 100-200 µL, so the concentration of the working solution should be adjusted accordingly. For a 100 µL injection volume, the concentration would need to be 0.25 mg/mL.
-
Intraperitoneal Injection Procedure in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. The scruff restraint method is commonly used.
-
Injection Site: The ideal injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and inject at a different site with a new sterile needle.
-
Injection: Slowly inject the solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Visualization of Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting & Optimization
Bay 60-7550 stability in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bay 60-7550 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is known to have limited stability in aqueous solutions. Several suppliers explicitly state that aqueous solutions are unstable and should be prepared fresh for immediate use. It is strongly recommended not to store aqueous solutions of this compound for more than one day. For in vivo experiments, it is best to prepare the formulation freshly on the same day of use.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (209.83 mM) | Sonication may be required to aid dissolution. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. |
| Ethanol | ~10 mg/mL | Purge with an inert gas. |
| DMF | ~10 mg/mL | Purge with an inert gas. |
Q4: Can I use high-temperature sterilization for this compound solutions?
A4: High-temperature sterilization is not recommended for solutions containing this compound due to its potential degradation at elevated temperatures. To ensure sterility, it is advisable to filter-sterilize the solution using a 0.22 µm filter.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the prepared aqueous solution.
-
Cause: this compound has poor aqueous solubility and may precipitate out of solution, especially at higher concentrations or upon standing. The compound may also be degrading over time.
-
Solution:
-
Prepare Fresh: Always prepare aqueous solutions of this compound immediately before use.
-
Use a Co-solvent: For in vivo or cell-based assays, a co-solvent system is often necessary. A common formulation involves initially dissolving this compound in DMSO to create a stock solution, which is then further diluted with other vehicles like PEG300, Tween-80, and finally the aqueous component (e.g., saline or water).
-
Check pH: The pH of the final aqueous solution can influence the solubility and stability of the compound. Ensure the pH is compatible with your experimental system and the compound's properties.
-
Sonication: Gentle sonication can help in dissolving the compound, but be cautious as excessive heat can promote degradation.
-
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Cause: This could be due to the degradation of this compound in the aqueous experimental medium over the course of the assay.
-
Solution:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the impact of degradation.
-
Replenish Compound: For longer-term experiments, consider replenishing the medium with freshly prepared this compound at appropriate intervals.
-
Confirm Stock Solution Integrity: Ensure that your stock solution in an organic solvent (e.g., DMSO) has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use vials.
-
Vehicle Control: Always include a vehicle control in your experiments to ensure that the observed effects are due to this compound and not the solvent.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or aqueous buffer to the final desired working concentration immediately before adding it to the cells or assay.
-
Mixing: Gently mix the final solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store for later use.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for preparing this compound solutions.
avoiding Bay 60-7550 precipitation in media
Welcome to the technical support center for Bay 60-7550. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a specific focus on avoiding precipitation in media.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited aqueous solubility.[1] Below is a step-by-step guide to help you troubleshoot and avoid this problem.
Experimental Workflow for Avoiding Precipitation
Caption: A workflow diagram illustrating the key steps to prevent and troubleshoot this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[2][3] For cell culture experiments, high-quality, anhydrous DMSO is generally recommended for preparing stock solutions.[4]
Q2: What is the recommended concentration for a stock solution?
A2: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of organic solvent added to your experimental media. The solubility in DMSO is reported to be at least 100 mg/mL.[5]
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[5] Avoid repeated freeze-thaw cycles.[6]
Q4: I observed precipitation when I added the this compound stock solution to my cell culture media. What should I do?
A4: Precipitation upon dilution in aqueous media is a known issue.[1] Here are several steps you can take:
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Reduce the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility in the media. Try using a lower final concentration.
-
Pre-warm your media: Adding a cold stock solution to warm media can sometimes cause a compound to precipitate. Try pre-warming both your media and the stock solution to 37°C before mixing.[6]
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Increase the rate of mixing: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and uniform distribution.
-
Use a carrier solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used to improve solubility.[5] While not ideal for all cell culture, ensuring the final DMSO concentration is low (typically <0.5%, ideally <0.1%) is critical.
-
Brief sonication: In some cases, brief sonication of the final working solution can help to redissolve small amounts of precipitate.[4]
Q5: Are aqueous solutions of this compound stable?
A5: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[2][3] It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment.[7][8]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 476.57 g/mol | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (209.83 mM) | [5] |
| Solubility in Ethanol | ~10 mg/mL | [2][3] |
| Solubility in DMF | ~10 mg/mL | [2][3] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | [5] |
| Aqueous Solution Stability | Do not store for more than one day | [2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 4.766 mg.
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Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
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Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[4][6]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Media
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Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature or by warming briefly to 37°C.
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Perform Serial Dilutions: It is recommended to perform serial dilutions rather than a single large dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute 1:100 in media (to make a 100 µM intermediate solution) and then dilute that 1:100 into your final culture volume.
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Mix Thoroughly: After each dilution step, mix the solution thoroughly by vortexing or inverting the tube to ensure homogeneity.
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
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Use Immediately: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[2][3]
Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[9] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, enhances the signaling pathways mediated by these second messengers, such as those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).
Caption: The signaling pathway affected by this compound, a PDE2 inhibitor.
References
- 1. Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS:439083-90-6 | Potent PDE2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound|439083-90-6|COA [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
troubleshooting off-target effects of Bay 60-7550
Welcome to the technical support center for Bay 60-7550. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, including off-target effects that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and challenges encountered when working with this compound.
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] A key feature of PDE2 is that its activity is allosterically activated by cGMP. By inhibiting PDE2, this compound prevents the breakdown of cAMP and cGMP, leading to their increased intracellular levels and enhanced downstream signaling through pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).[3][4]
Q2: I am not observing the expected effect of this compound in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:
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Solubility and Stability: this compound has known issues with solubility.[5][6] Ensure that the compound is fully dissolved. It is soluble in DMSO and ethanol.[1] Prepare fresh solutions for each experiment, as storing aqueous solutions for more than a day is not recommended.
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Concentration Range: The effective concentration can vary significantly between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay. In vitro studies have used concentrations in the range of 0.5 µM to 1 µM.[1][7]
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Cellular Context: The expression and activity of PDE2 can vary between different cell types and tissues. Confirm that your cells of interest express PDE2 at a sufficient level for inhibition to produce a measurable downstream effect.
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Stimulation of Cyclic Nucleotide Production: The effect of this compound is dependent on the cellular production of cAMP and cGMP. In some experimental systems, co-stimulation with an adenylyl cyclase activator (like forskolin) or a guanylyl cyclase activator may be necessary to observe a significant increase in cyclic nucleotide levels upon PDE2 inhibition.
Q3: I am concerned about potential off-target effects. How can I ensure my observed phenotype is due to PDE2 inhibition?
While this compound is highly selective for PDE2, it is crucial to incorporate proper controls to validate that the observed effects are on-target.
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Pharmacological Inhibition of Downstream Pathways: The effects of increased cAMP and cGMP are mediated by PKA and PKG, respectively. Use of a PKA inhibitor (e.g., H89) or a PKG inhibitor (e.g., KT5823) can help determine which signaling pathway is responsible for the observed effect.[4][8] If the effect of this compound is blocked by one of these inhibitors, it provides evidence for an on-target mechanism.
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Use the Lowest Effective Concentration: To minimize the risk of off-target effects, it is essential to use the lowest concentration of this compound that produces the desired on-target effect, as determined by a dose-response study.
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Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent on your experimental system.
Q4: My in vivo experiment with this compound is not showing the expected results. What are the common challenges?
In vivo studies with this compound present specific challenges that need to be considered:
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Poor Pharmacokinetics and Low Brain Penetrance: this compound is known to have a poor pharmacokinetic profile and limited ability to cross the blood-brain barrier.[6][9][10] This is a critical consideration for studies investigating its effects on the central nervous system.
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Route of Administration and Dosing: The route of administration can significantly impact the bioavailability of the compound. Intraperitoneal (i.p.) injection and oral gavage have been used in animal studies, with doses typically ranging from 1 to 3 mg/kg.[2][4][7] It may be necessary to optimize the dosing regimen for your specific animal model and experimental question.
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Metabolism: The compound may be subject to rapid metabolism, leading to a short half-life in vivo. Consider the timing of your experimental readouts relative to the administration of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ / Kᵢ | Species | Reference |
| PDE2 | IC₅₀: 2.0 nM | Bovine | |
| PDE2 | IC₅₀: 4.7 nM | Human | |
| PDE2 | Kᵢ: 3.8 nM | - | [1] |
Table 2: Selectivity Profile of this compound
| PDE Family Member | Selectivity vs. PDE2 | Reference |
| PDE1 | 50-fold | [1][2][8] |
| PDE5 | 100-fold | [1][2][8] |
| Other PDE Families | >200-fold | [2][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Corticosterone-Induced Neurotoxicity
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[7][8]
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Cell Culture: Plate HT-22 hippocampal cells or primary cortical neurons at an appropriate density in 96-well plates.
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Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1 µM) or vehicle (DMSO) for 30 minutes.
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Induction of Neurotoxicity: Add corticosterone (e.g., 50 µM) to the wells to induce neurotoxicity.
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Incubation: Incubate the cells for 24 hours.
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Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.
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Data Analysis: Compare the viability of cells treated with corticosterone alone to those pre-treated with this compound.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Anxiety
This protocol is based on studies evaluating the anxiolytic effects of this compound.[2]
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Animal Model: Use adult male mice (e.g., C57BL/6J).
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Drug Administration: Administer this compound (e.g., 1 or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.
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Behavioral Testing: Use a standard anxiety paradigm such as the elevated plus-maze. Record parameters like the time spent in the open arms and the number of entries into the open arms.
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Data Analysis: Compare the behavioral parameters of the this compound-treated group to the vehicle-treated control group.
Visualizations
Signaling Pathway of PDE2 Inhibition by this compound
Caption: Inhibition of PDE2 by this compound increases cGMP and cAMP levels.
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow for confirming on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. application-of-structure-based-design-and-parallel-chemistry-to-identify-a-potent-selective-and-brain-penetrant-phosphodiesterase-2a-inhibitor - Ask this paper | Bohrium [bohrium.com]
optimizing Bay 60-7550 concentration for maximum efficacy
Welcome to the technical support center for Bay 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to their accumulation within the cell.[3][4] This results in the activation of downstream signaling pathways, including the cAMP/PKA and cGMP/PKG pathways, which can influence a wide range of cellular processes such as synaptic plasticity, memory consolidation, and neuroprotection.[1][3][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for PDE2 over other PDE families. It is approximately 50-fold more selective for PDE2 than for PDE1 and over 100-fold more selective for PDE2 compared to PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A.[3][6]
Q3: What are the known issues with this compound?
The primary challenges associated with this compound are its suboptimal solubility and pharmacokinetic properties.[7][8] These factors can affect its bioavailability and brain uptake in in vivo studies, which should be taken into consideration when interpreting experimental results.[9]
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[10] In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[10] It is recommended to prepare fresh aqueous solutions daily.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy observed | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental model. - Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.[7] - Degradation: The compound may have degraded due to improper storage or handling.[6][10] | - Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your system. Refer to the "Effective Concentrations" table below for starting points. - Ensure Proper Dissolution: Use appropriate solvents like DMSO, ethanol, or DMF.[6] For in vivo studies, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Sonication may aid dissolution.[10] - Verify Compound Integrity: Use a fresh stock of this compound and follow recommended storage conditions. |
| Variability between experiments | - Inconsistent Drug Preparation: Differences in solvent, final concentration, or dissolution method. - Cell Culture Conditions: Variations in cell density, passage number, or media composition. | - Standardize Protocols: Maintain a consistent and detailed protocol for preparing and applying this compound. - Control Experimental Parameters: Carefully control all aspects of your experimental setup, including cell culture conditions. |
| Off-target effects observed | - High Concentration: Using excessively high concentrations may lead to inhibition of other PDEs or unforeseen cellular effects.[3] | - Use the Lowest Effective Concentration: Determine the minimal concentration that produces the desired effect through a dose-response study. - Include Appropriate Controls: Use vehicle controls and consider comparing the effects with other, structurally different PDE2 inhibitors if available. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species |
| IC₅₀ | 2.0 nM | Bovine |
| IC₅₀ | 4.7 nM | Human |
| Kᵢ | 3.8 nM | Not Specified |
Data sourced from multiple references.[3][6][10][11][12]
Table 2: Effective Concentrations of this compound in Preclinical Models
| Model System | Concentration/Dose | Observed Effect |
| Primary Rat Cerebral Cortical Neurons | 1 µM | Increased cGMP levels.[10][13] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | 1 µM | Reduced cell proliferation.[10][11] |
| HT-22 Hippocampal Cell Line | 1 µM | Reversed corticosterone-induced decrease in cGMP.[4] |
| Isolated Rat Pulmonary Arteries | 0.1 µM | Augmented vasorelaxation.[14] |
| Mice (in vivo, i.p.) | 0.5 - 3.0 mg/kg/day | Ameliorated Aβ-induced memory impairment.[1] |
| Mice (in vivo, i.p.) | 1 and 3 mg/kg | Reduced immobility time in the tail suspension test.[4] |
| Rats (in vivo) | 1 mg/kg | Improved performance in object location task.[3] |
Experimental Protocols
Protocol 1: Western Blotting for pCREB and BDNF Expression
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1]
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Cell/Tissue Lysis:
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Treat cells or tissues with the desired concentration of this compound for the specified duration.
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Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
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Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against pCREB, total CREB, and BDNF overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Western blotting experimental workflow.
Caption: Troubleshooting logic for low efficacy.
References
- 1. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scbt.com [scbt.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design of a Potent, Selective, and Brain Penetrating PDE2 Inhibitor with Demonstrated Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Bay 60-7550 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the phosphodiesterase 2 (PDE2) inhibitor, Bay 60-7550.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] PDE2 is a dual-substrate enzyme that hydrolyzes two important second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE2, this compound increases the intracellular concentrations of both cAMP and cGMP, which in turn modulates various downstream signaling pathways.[3][4][5]
Q2: What are the common research applications for this compound?
A2: this compound is frequently used in preclinical research to investigate its therapeutic potential in a range of disorders. Common applications include studies on neurodegenerative diseases like Alzheimer's, where it has been shown to ameliorate cognitive deficits.[4] It is also used in models of stroke to assess its neuroprotective effects, in cardiovascular research for conditions like pulmonary hypertension and cardiac arrhythmias, and in studies related to anxiety and depression.[5][6][7]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) at concentrations of approximately 10-15 mg/ml.[2][8][9] For long-term storage, the solid form of this compound should be kept at -20°C and is stable for at least two to four years.[8][10] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[1] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[2][9] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q4: Is this compound selective for PDE2?
A4: Yes, this compound exhibits high selectivity for PDE2. It is approximately 50-fold more selective for PDE2 than for PDE1 and over 100-fold more selective against other phosphodiesterase families, including PDE3, PDE4, PDE5, and PDE10.[1][2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or no observable effect of this compound in my experiment.
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Possible Cause 1: Improper Dissolution or Stability
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Troubleshooting Step: Ensure that this compound is fully dissolved in the appropriate solvent (DMSO, ethanol, or DMF) before preparing your final working solution.[2][8][9] If you observe any precipitation, gentle warming or sonication may aid dissolution.[1] Remember that aqueous solutions are not stable; always prepare them fresh for each experiment.[2][9]
-
-
Possible Cause 2: Incorrect Dosage
-
Troubleshooting Step: Review the literature for effective concentrations in similar experimental models. For in vivo studies in mice, effective doses have been reported in the range of 1 mg/kg to 3 mg/kg via intraperitoneal injection.[4][11] For in vitro studies, concentrations around 1 µM have been shown to be effective.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.
-
-
Possible Cause 3: Inappropriate Experimental Model or Endpoint
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Troubleshooting Step: The effects of this compound are dependent on the expression and activity of PDE2 in your model system. Confirm that PDE2 is expressed and functionally active in the cells or tissues you are studying. The mechanism of this compound involves the potentiation of cAMP and cGMP signaling; therefore, its effects may be more pronounced when there is concurrent stimulation of adenylyl or guanylyl cyclase.
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Problem 2: Unexpected or off-target effects are observed.
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Possible Cause 1: High Concentration Leading to Lack of Selectivity
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Possible Cause 2: Vehicle Effects
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Troubleshooting Step: Always include a vehicle-only control group in your experimental design. The solvent (e.g., DMSO) can have biological effects on its own. Ensure that the final concentration of the vehicle is consistent across all experimental groups and is at a non-toxic level.
-
Problem 3: Difficulty interpreting downstream signaling results.
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Possible Cause 1: Crosstalk between cAMP and cGMP Pathways
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Possible Cause 2: Timing of Endpoint Measurement
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Troubleshooting Step: The activation of downstream signaling molecules like phosphorylated CREB (pCREB) and the expression of proteins like Brain-Derived Neurotrophic Factor (BDNF) are time-dependent.[12] You may need to perform a time-course experiment to identify the optimal time point for measuring your desired endpoint after this compound administration.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ / Kᵢ | Species | Reference |
|---|---|---|---|
| PDE2 | IC₅₀: 4.7 nM | Human | [2][3] |
| PDE2 | IC₅₀: 2.0 nM | Bovine | [2][3] |
| PDE2 | Kᵢ: 3.8 nM | Not Specified |[1] |
Table 2: Effective Doses of this compound in In Vivo Studies
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
|---|---|---|---|---|
| Aβ-induced cognitive impairment mice | 0.5, 1.0, 3.0 mg/kg | Intraperitoneal (i.p.) | Ameliorated learning and memory loss | [4] |
| Restraint-stressed mice | 1 mg/kg | i.p. | Reversed anxiety-like behavior | [1] |
| Ethanol intake mice | 1 and 3 mg/kg | i.p. | Decreased ethanol intake and preference | [11] |
| Brain ischemia mice (BCCAO) | 1.0 mg/kg | Not Specified | Attenuated behavioral impairments |[13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pCREB and BDNF in Mouse Hippocampus
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[4]
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Tissue Preparation: Following behavioral examinations, mice are euthanized, and the hippocampus is rapidly dissected.
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Homogenization: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors and centrifuged at 12,000 rpm for 20 minutes at 4°C.
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Protein Quantification: The supernatant containing the protein lysate is collected, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: 40 µg of total protein per sample is separated on a 10% or 15% SDS-polyacrylamide gel and then transferred to a nitrocellulose membrane.
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Blocking: The membrane is blocked for 1.5 hours at room temperature with 2.5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting pCREB, total CREB, and BDNF.
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Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a peroxidase-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The band intensities are quantified, and the ratio of pCREB to total CREB is calculated to determine the level of CREB activation.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 5. US11419874B2 - Treatment of tachycardia - Google Patents [patents.google.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The phosphodiesterase type 2 inhibitor this compound reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Inhibition of phosphodiesterase 2 by this compound decreases ethanol intake and preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Technical Support Center: Enhancing Bay 60-7550 Efficacy with a Nitric Oxide (NO) Donor
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of the PDE2 inhibitor Bay 60-7550 and nitric oxide (NO) donors. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound prevents the degradation of cGMP and cAMP, leading to their increased intracellular accumulation and enhanced downstream signaling.
Q2: What is the scientific rationale for combining this compound with a nitric oxide (NO) donor?
The combination is based on the convergence of two signaling pathways that elevate intracellular cGMP.
-
NO donors (like SNP, DETA-NONOate, or inorganic nitrate) release NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP.
-
This compound inhibits PDE2, the enzyme that breaks down cGMP.
By stimulating cGMP production with an NO donor while simultaneously blocking its degradation with this compound, a powerful synergistic increase in cGMP levels and signaling can be achieved. This enhanced effect has been shown to be beneficial in models of heart failure, pulmonary hypertension, and neurotoxicity.
Q3: In which research areas is this combination particularly effective?
Studies have demonstrated that combining this compound with an NO donor or other cGMP-elevating agents can produce significantly greater effects than either agent alone. This approach is particularly promising in:
-
Cardiovascular Disease: Reversing cardiac hypertrophy and improving function in heart failure models.
-
Pulmonary Hypertension: Ameliorating pulmonary vascular remodeling and reducing disease severity.
-
Neuroscience: Protecting against neurotoxicity and enhancing memory consolidation.
Q4: Which NO donor should I choose for my experiment?
The choice of NO donor depends on the desired kinetics of NO release and the experimental model.
-
Sodium Nitroprusside (SNP): Releases NO rapidly upon exposure to light. Often used in acute ex vivo and in vitro studies.
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DETA-NONOate: Has a longer half-life, providing a more sustained release of NO. Suitable for longer cell culture experiments.
-
Inorganic Nitrate: Can serve as an in vivo source of NO and has been used in animal models of pulmonary hypertension in combination with this compound.
Troubleshooting Guide
Issue 1: No synergistic effect observed when combining this compound and an NO donor.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response curve for both this compound (e.g., 10 nM - 1 µM) and the NO donor to identify optimal concentrations for your specific cell type or tissue. |
| Incorrect Timing of Administration | For in vitro studies, pre-incubate cells with this compound (e.g., 30 minutes) before adding the NO donor to ensure PDE2 is inhibited prior to the burst of cGMP production. |
| Degradation of Reagents | This compound solutions can be unstable; prepare fresh solutions or use pre-packaged aliquots. NO donors, especially NONOates, have defined half-lives in aqueous solutions; ensure they are handled and stored correctly. |
| Cellular Context | The effect of this compound can be dependent on the specific cGMP signaling compartment. In some cardiac models, its effects are more pronounced in augmenting NO-driven cGMP signaling than natriuretic peptide-driven signaling. Ensure your experimental model has an active NO/sGC/cGMP pathway. |
| Assay Sensitivity | Ensure your cGMP detection method (e.g., EIA/ELISA) is sensitive enough to detect the expected changes. Include positive controls (e.g., a non-specific PDE inhibitor like IBMX) to validate the assay. |
Issue 2: High cellular toxicity or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Excessive NO Concentration | High levels of NO can be cytotoxic. Lower the concentration of the NO donor. Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%). Run a vehicle-only control to check for solvent effects. |
| Off-Target Pharmacology | Although this compound is highly selective for PDE2, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response studies. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key mechanisms and experimental procedures.
issues with Bay 60-7550 solubility for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bay 60-7550 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] PDE2 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[4][5] By inhibiting PDE2, this compound increases the intracellular concentrations of both cAMP and cGMP, thereby enhancing their downstream signaling pathways.[1][6]
Q2: In what solvents can I dissolve this compound?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide (DMF) to prepare stock solutions.[1][7][8] For in vivo experiments, a multi-component vehicle is often required to achieve a suitable concentration and maintain solubility.[1] It is sparingly soluble in aqueous buffers alone.[8]
Q3: What are the common administration routes and dosages for this compound in animal studies?
This compound has been successfully administered in animal models through intraperitoneal (i.p.) and oral (p.o.) routes.[1][6][9][10] Commonly reported dosages in mice range from 0.5 to 3 mg/kg.[1][6][9]
Q4: Are there known stability issues with this compound solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] However, for in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.[1] Aqueous solutions should be used within one day.[8]
Troubleshooting Guide: In Vivo Solubility and Administration Issues
Researchers may encounter challenges with the solubility of this compound when preparing formulations for in vivo studies. This guide addresses common problems and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the final formulation | - Inadequate solvent composition- Low temperature of the vehicle- High final concentration of this compound | - Use a recommended co-solvent system (see Protocol 1).- Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare a fresh solution, ensuring each component is fully dissolved before adding the next. |
| Phase separation of the vehicle components | - Incorrect ratio of solvents- Impure or old solvents | - Adhere strictly to the validated solvent ratios.- Use high-purity, fresh solvents. For instance, use freshly opened DMSO that has not absorbed moisture.[2] |
| Difficulty in achieving the desired concentration | - Poor solubility of this compound in the chosen vehicle | - Refer to the solubility data in Table 1 and select an appropriate solvent system.- If a higher concentration is needed, a specific formulation with co-solvents like PEG300 and Tween-80 is recommended.[1] |
| Animal discomfort or adverse reaction at the injection site | - High concentration of DMSO or other organic solvents- Precipitation of the compound post-injection | - Minimize the percentage of DMSO in the final formulation whenever possible. The recommended protocol uses 10% DMSO.[1]- Ensure the compound is fully dissolved before administration and that the solution is clear. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 30 mg/mL (62.89 mM) | Sonication is recommended to aid dissolution.[2] |
| Ethanol | 10 mg/mL | [6] |
| Acetone | 10 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.25 mM) | This formulation yields a clear solution suitable for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from a method that yields a clear solution of at least 2.5 mg/mL.[1]
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Prepare a stock solution: First, prepare a clear stock solution of this compound in DMSO.
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Add co-solvents sequentially: To prepare the final formulation, add each solvent in the following order, ensuring the solution is clear after each addition:
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10% DMSO (containing the dissolved this compound)
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40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure complete dissolution: Vortex the solution thoroughly after adding each component. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
-
Final check: The final solution should be clear and free of any visible precipitate before administration.
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Administration: It is recommended to use the freshly prepared working solution on the same day for optimal results.[1]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Troubleshooting Workflow for Solubility Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US11419874B2 - Treatment of tachycardia - Google Patents [patents.google.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS:439083-90-6 | Potent PDE2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 10. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
should Bay 60-7550 solutions be made fresh daily
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and use of the PDE2 inhibitor, Bay 60-7550.
Frequently Asked Questions (FAQs)
Q1: Should this compound solutions be made fresh daily?
A: Yes, it is highly recommended to prepare aqueous solutions of this compound fresh for daily use.[1] Aqueous solutions are unstable and should not be stored for more than one day.[1] For in vivo experiments, it is also advised to prepare the working solution freshly on the day of use.
Q2: How should I store the solid compound and stock solutions of this compound?
A: The solid form of this compound is stable for at least one to three years when stored at -20°C. For stock solutions, storage recommendations vary by solvent and temperature. It is crucial to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] Solubility in these solvents is reported to be around 10 mg/mL.[1] Some sources indicate solubility in DMSO can reach up to 30 mg/mL, possibly with the aid of sonication.
Q4: What is the mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[2][3] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound increases intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous working solution | Poor aqueous solubility of this compound. | Prepare aqueous solutions fresh from a stock solution in an organic solvent (e.g., DMSO) just before use. Ensure the final concentration of the organic solvent in the aqueous solution is low and compatible with your experimental system. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be used to improve solubility. |
| Inconsistent experimental results | Degradation of this compound in solution. | Always prepare aqueous working solutions fresh daily.[1] Aliquot and store stock solutions in an organic solvent at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. |
| Difficulty dissolving the solid compound | Insufficient solvent volume or agitation. | To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath. Ensure you are using a suitable organic solvent like DMSO, ethanol, or DMF. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | 1 to 3 years | [4] |
| Solution in DMSO | -20°C | 1 month to 1 year | [2] |
| -80°C | 6 months to 2 years | [2][5] | |
| Solution in Ethanol/DMF | -20°C | Up to 2 years (store purged with inert gas) | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for storage; use within one day. | [1] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol is adapted from a study investigating the neuroprotective effects of this compound on HT-22 cells.
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Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in the cell culture medium to the desired final concentrations (e.g., 1 µM).
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Treatment: Pre-treat the cells with the this compound working solution for 30 minutes before inducing cellular stress (e.g., with corticosterone).
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Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
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Analysis: Perform downstream analysis, such as cell viability assays (e.g., MTT) or western blotting for specific signaling proteins.
In Vivo Formulation and Administration Protocol
This protocol is based on studies investigating the effects of this compound in mouse models.
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
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In Vivo Formulation (Example): For a final concentration of 1 mg/kg in a dosing volume of 10 mL/kg, a working solution of 0.1 mg/mL is needed. An example formulation is:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
-
-
Preparation of Working Solution:
-
Add the required volume of the this compound DMSO stock solution to the PEG300 and mix.
-
Add the Tween-80 and mix until clear.
-
Add the saline to reach the final volume and mix thoroughly.
-
Note: Prepare this formulation fresh on the day of administration.
-
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).
Mandatory Visualization
Caption: Workflow for this compound solution preparation.
Caption: Simplified signaling pathway of this compound.
References
interpreting unexpected results in Bay 60-7550 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Bay 60-7550.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to their increased intracellular accumulation. This, in turn, enhances the signaling of downstream pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).[4]
Q2: How selective is this compound for PDE2?
This compound exhibits high selectivity for PDE2. It is approximately 50-fold more selective for PDE2 than for PDE1 and over 100-fold more selective compared to PDE5.[1][2] Its selectivity against other PDE families, such as PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11, is also greater than 100-fold.[2]
Q3: What are the common research applications for this compound?
This compound is frequently used in preclinical research to investigate the roles of PDE2 in various physiological and pathological processes. Common areas of study include:
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Cognitive function and memory: It has been shown to ameliorate cognitive and memory impairments in models of Alzheimer's disease.[4]
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Anxiety and stress-related disorders: Studies have demonstrated its anxiolytic-like effects.[2][6]
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Pulmonary hypertension: It has been found to prevent and reduce the severity of pulmonary hypertension in animal models.[7]
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Heart failure: Research suggests a positive inotropic effect and a reduction in peripheral arterial resistance.[8]
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Ischemic brain injury: It has been shown to reverse functional impairments induced by brain ischemia.[6]
Q4: What are the recommended concentrations for in vitro and in vivo studies?
The optimal concentration or dosage of this compound will vary depending on the specific experimental model and objectives. However, the following tables summarize concentrations and dosages reported in the literature.
Troubleshooting Guides
Issue 1: Lack of Expected Efficacy in an In Vivo Model
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?
Possible Causes and Troubleshooting Steps:
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Dependency on Specific Signaling Pathways: The efficacy of this compound can be dependent on the activity of upstream signaling pathways. For instance, its ability to reduce right ventricular systolic pressure in a model of hypoxia-induced pulmonary hypertension was abolished in natriuretic peptide receptor A (NPR-A) knockout mice.[7] This suggests that the therapeutic effect in this context is reliant on cGMP generated by natriuretic peptide signaling.
-
Recommendation: Investigate the status of key upstream pathways (e.g., natriuretic peptide or nitric oxide signaling) in your model system. Consider co-administration with agents that stimulate these pathways to potentially enhance the effect of this compound.[7]
-
-
Inappropriate Dosage or Administration Route: The dosage and route of administration are critical for achieving therapeutic concentrations in the target tissue.
-
Recommendation: Review the literature for established effective dosages in similar models. The provided tables offer a starting point. Consider performing a dose-response study to determine the optimal dosage for your specific experimental conditions.
-
-
Pharmacokinetic Issues: The bioavailability and metabolism of this compound could differ between species or even strains of animals.
-
Recommendation: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and target tissue to ensure adequate exposure.
-
Issue 2: High Variability or Unexpected Results in Biochemical Assays
Question: I am observing high variability or unexpected negative results in my biochemical assays (e.g., corticosterone levels, mitochondrial respiration) following this compound treatment. How can I interpret these findings?
Possible Causes and Troubleshooting Steps:
-
Fluctuations in Biological Markers: Some biological markers, such as serum corticosterone, can exhibit significant natural fluctuations between animals.[4] This inherent variability can mask the true effect of a compound.
-
Recommendation: Increase the sample size to improve statistical power. Ensure that animals are handled consistently and that sample collection is performed at the same time of day to minimize circadian variations.
-
-
Context-Dependent Cellular Effects: The effect of this compound on cellular processes can be context-dependent. For example, one study reported that this compound had no effect on mitochondrial respiration under control conditions, suggesting that inhibition of cAMP degradation alone was not sufficient to alter this process without an accompanying stimulus.[9]
-
Recommendation: Consider the baseline state of your cellular system. The effects of this compound may only become apparent in the presence of a pathological stimulus or co-treatment with an agonist that stimulates cAMP or cGMP production.
-
-
Off-Target Effects at High Concentrations: While this compound is highly selective, the possibility of off-target effects at very high concentrations cannot be entirely ruled out.[10]
-
Recommendation: Use the lowest effective concentration of this compound as determined by dose-response studies. If unexpected results persist, consider using a structurally different PDE2 inhibitor as a control to confirm that the observed effect is due to PDE2 inhibition.
-
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Dosage Range | Administration Route | Application | Reference |
| Mice | 0.5 - 3.0 mg/kg/day | Intraperitoneal (i.p.) | Amelioration of Aβ-induced cognitive impairment | [4] |
| Mice | 1.0 - 3.0 mg/kg | Intraperitoneal (i.p.) | Reversal of oxidative stress-induced anxiety | [2] |
| Mice | 1.0 mg/kg/day | Oral gavage (p.o.) | Reversal of functional impairments after brain ischemia | [6][11] |
| Mice | 3 mg/kg | Intraperitoneal (i.p.) | Antidepressant-like effects | [12] |
| Rats | 1.5 mg/kg | Intraperitoneal (i.p.) | Positive inotropic effect on the heart | [8] |
Table 2: Reported In Vitro Concentrations of this compound
| Cell Type | Concentration Range | Application | Reference |
| Neuronal cultures | 1 µM | Increase in cGMP levels | [1] |
| HT-22 cells | 1 µM | Rescue from corticosterone-induced cytotoxicity | [11] |
| Pulmonary artery smooth muscle cells | 1 µM | Reduction of cell proliferation | [7] |
Experimental Protocols
Key Experiment: In Vivo Treatment for Amelioration of Aβ-Induced Cognitive Impairment in Mice
This protocol is adapted from a study investigating the effects of this compound on a mouse model of Alzheimer's disease.[4]
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Animal Model: Mice with intracerebroventricular microinjection of Aβ1-42.
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Drug Preparation: Dissolve this compound in a vehicle solution. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 0.5, 1.0, or 3.0 mg/kg/day for 14 consecutive days.
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Co-treatment with Inhibitors (Optional): To investigate the involvement of downstream pathways, a PKA inhibitor (e.g., H89) or a PKG inhibitor (e.g., KT5823) can be microinjected into the cerebroventricle 30 minutes prior to this compound administration.
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Behavioral Testing: Perform behavioral tests, such as the Morris water maze or step-down passive avoidance test, 24 hours after the last drug administration to assess cognitive function.
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Biochemical Analysis: Following behavioral testing, sacrifice the animals and dissect brain regions of interest (e.g., hippocampus and prefrontal cortex). Process the tissue for Western blot analysis of key proteins such as CRF, GR, pCREB, and BDNF.
Visualizations
Caption: Signaling pathway of this compound.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. theses.fr [theses.fr]
- 11. glpbio.com [glpbio.com]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide: Bay 60-7550 vs. Sildenafil for Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Bay 60-7550 and sildenafil, two pharmacological agents investigated for the treatment of pulmonary hypertension (PH). The information presented is based on available preclinical and clinical data, with a focus on their distinct mechanisms of action, efficacy in experimental models, and the methodologies used in these critical studies.
Introduction: Targeting Cyclic Nucleotide Signaling in Pulmonary Hypertension
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key therapeutic strategy involves modulating the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cellular proliferation. Both this compound and sildenafil act on this pathway, but through distinct molecular targets, offering different approaches to therapeutic intervention.
Mechanism of Action: A Tale of Two Phosphodiesterases
The primary distinction between this compound and sildenafil lies in the specific phosphodiesterase (PDE) isozyme they inhibit.
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Sildenafil: A selective inhibitor of phosphodiesterase type 5 (PDE5) , an enzyme highly expressed in the pulmonary vasculature. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil increases intracellular cGMP levels, leading to vasodilation and anti-proliferative effects in the pulmonary arteries.
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This compound: A potent and selective inhibitor of phosphodiesterase type 2 (PDE2) . PDE2 is unique in that it can hydrolyze both cGMP and cyclic adenosine monophosphate (cAMP). The activity of PDE2 is allosterically activated by cGMP. By inhibiting PDE2, this compound can lead to an increase in both cGMP and cAMP, potentially offering a broader therapeutic effect.
The distinct mechanisms are visualized in the signaling pathway diagram below.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head comparative studies of this compound and sildenafil are limited. The following tables summarize available quantitative data from separate preclinical and clinical investigations. It is important to note that variations in experimental models and methodologies may influence the results.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Source |
| This compound | PDE2 | 4.7 nM | |
| Sildenafil | PDE5 (rat pulmonary artery) | 3.4 nM |
IC50: Half-maximal inhibitory concentration.
Table 2: Preclinical Efficacy in Animal Models of Pulmonary Hypertension
| Compound | Animal Model | Key Findings | Source |
| This compound | Hypoxia-induced PH (mice) | Prevention (10 mg/kg/day): Significantly reduced Right Ventricular Systolic Pressure (RVSP) and Right Ventricle/(Left Ventricle + Septum) ratio. | |
| Reversal (100 mg/kg/day): Significantly reduced RVSP in established PH. | |||
| Bleomycin-induced PH (mice) | Prevented the onset of PH. | ||
| Sildenafil | Hypoxia-induced PH (mice) | (25 mg/kg/day): Significantly reduced RVSP (from 43.3 to 29.9 mmHg). | |
| Monocrotaline-induced PH (rats) | Prevented and reversed the development of PH. | ||
| Hypoxia-induced PH (humans) | Acutely and significantly attenuated the increase in mean pulmonary artery pressure. |
Table 3: Clinical Efficacy of Sildenafil in Pulmonary Arterial Hypertension (PAH)
| Study Parameter | Dosage | Result | Source |
| 6-Minute Walk Distance | 20, 40, 80 mg TID | Significant improvement compared to placebo. | |
| Mean Pulmonary Artery Pressure | 20, 40, 80 mg TID | Significant reduction compared to placebo. | |
| Pulmonary Vascular Resistance | 20, 40, 80 mg TID | Significant reduction compared to placebo. |
TID: Three times a day.
Experimental Protocols
The following are summaries of common experimental methodologies used to evaluate the efficacy of compounds like this compound and sildenafil in the context of pulmonary hypertension.
Animal Models of Pulmonary Hypertension
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Hypoxia-Induced Pulmonary Hypertension: Rodents are housed in a hypoxic environment (typically 10% oxygen) for several weeks. This model mimics the pulmonary vascular remodeling and increased pulmonary artery pressure seen in some forms of human PH.
-
Monocrotaline-Induced Pulmonary Hypertension: A single subcutaneous injection of monocrotaline, a plant-derived alkaloid, in rats induces endothelial injury in the pulmonary vasculature. This leads to a progressive inflammatory and proliferative response, resulting in severe pulmonary hypertension and right ventricular hypertrophy over a period of weeks.
Assessment of Efficacy
-
Hemodynamic Measurements: Right heart catheterization is performed in anesthetized animals to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
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Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight (Fulton Index) is calculated as an index of right ventricular hypertrophy.
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Pulmonary Artery Vasorelaxation: Pulmonary artery rings are isolated and mounted in an organ bath. The rings are pre-constricted with an agent like phenylephrine, and the relaxation response to cumulative concentrations of the test compound (e.g., this compound or sildenafil) is measured to determine its vasodilatory potency.
-
Histological Analysis: Lung tissue is sectioned and stained to assess the degree of pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arterioles.
Summary and Future Directions
Both this compound and sildenafil have demonstrated significant potential in preclinical models of pulmonary hypertension. Sildenafil, as a PDE5 inhibitor, is an established therapy for PAH. This compound, a PDE2 inhibitor, presents a novel therapeutic approach by potentially modulating both cGMP and cAMP signaling pathways.
Preclinical evidence suggests that the combination of a PDE2 inhibitor like this compound with a PDE5 inhibitor like sildenafil may have additive or synergistic effects, offering a promising avenue for future therapeutic strategies. However, direct comparative studies are necessary to fully elucidate the relative efficacy and safety of these two agents. Further research is warranted to explore the therapeutic potential of PDE2 inhibition, both as a monotherapy and in combination with existing treatments for pulmonary hypertension.
A Comparative Guide to Selective PDE2 Inhibitors: Bay 60-7550 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bay 60-7550 with other selective phosphodiesterase 2 (PDE2) inhibitors, offering a comprehensive overview of their performance based on available experimental data. The information presented is intended to assist researchers in selecting the most appropriate tool for their studies in the fields of neuroscience, cardiovascular disease, and other areas where PDE2 modulation is of interest.
Introduction to PDE2 and its Inhibitors
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP-hydrolyzing activity. This mechanism places PDE2 at a critical intersection of the cAMP and cGMP signaling pathways, making it an attractive therapeutic target for a variety of disorders, including those affecting the central nervous and cardiovascular systems. Selective PDE2 inhibitors, by preventing the degradation of cAMP and cGMP, can modulate these signaling pathways and have shown potential in preclinical models for improving cognitive function, ameliorating anxiety and depression, and treating heart failure and pulmonary hypertension.
Performance Comparison of Selective PDE2 Inhibitors
The following table summarizes the quantitative data for this compound and other notable selective PDE2 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), while selectivity is expressed as a fold-difference in potency against other PDE families.
| Inhibitor | PDE2A IC50/Ki | Selectivity Profile | Key Experimental Findings |
| This compound | Ki: 3.8 nM | ~50-fold vs PDE1, ~100-fold vs PDE5, >200-fold vs other PDEs. | Reverses stress-induced anxiety-like behaviors in mice and improves performance in object location tasks in rats, enhancing memory consolidation. Ameliorates cognitive and memory impairment in a mouse model of Alzheimer's disease. |
| PF-05180999 | IC50: 1.6 nM | >1000-fold vs PDE10A, >10000-fold vs other PDEs (PDE1B1, PDE3A1, PDE4D3, PDE5A1, PDE7B, PDE8B, PDE9A1, PDE11A4). | Demonstrates potent binding to PDE2A in brain tissue and dose-dependently increases brain cGMP levels in mice. Reverses NMDA antagonist-induced working memory deficits in rats. |
| Hcyb1 | IC50: 0.57 µM | >250-fold selectivity against other recombinant PDE family members. | Exhibits neuroprotective and antidepressant-like effects in cellular and animal models, mediated by the cAMP/cGMP-CREB-BDNF signaling pathway. |
| ND7001 | Not explicitly found | At least 100-fold selectivity for PDE2 relative to other PDE families. | Reverses restraint stress-induced alterations in behavior in mice, producing anxiolytic-like effects. |
| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) | IC50: ~2 µM (for cGMP-activated PDE2) | Also a potent adenosine deaminase inhibitor (Ki = 10 nM). | Increases L-type Ca2+ current in human atrial myocytes. |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for key experiments commonly cited in PDE inhibitor research.
Radiometric Phosphodiesterase (PDE) Activity Assay
This assay directly measures the enzymatic activity of PDE by quantifying the hydrolysis of radiolabeled cAMP or cGMP.
Materials:
-
Recombinant human PDE2A enzyme
-
[³H]-cAMP or [³H]-cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1.4 mM DTT)
-
Snake venom phosphatase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Test inhibitors dissolved in DMSO
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the test inhibitor (or DMSO for control), and the recombinant PDE2A enzyme.
-
Initiation: Start the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes) to allow for enzymatic hydrolysis.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Conversion to Nucleoside: Add snake venom phosphatase to the mixture and incubate at 30°C for a further period (e.g., 10-15 minutes). The phosphatase converts the radiolabeled 5'-AMP or 5'-GMP product into the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) binds to the resin, while the uncharged nucleoside product passes through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate hydrolysis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.
Fluorescence Polarization (FP) PDE Assay
This high-throughput assay measures PDE activity by detecting changes in the fluorescence polarization of a fluorescently labeled substrate.
Materials:
-
Recombinant human PDE enzyme (for both the primary target and selectivity screening)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay buffer
-
Binding agent that specifically binds to the hydrolyzed monophosphate product
-
Test inhibitors dissolved in DMSO
-
Black microplate
Procedure:
-
Reaction Setup: To the wells of a black microplate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PDE enzyme.
-
Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Detection: Add the binding agent to the wells. This agent will bind to the fluorescently labeled monophosphate product.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters. When the small fluorescent substrate is hydrolyzed and binds to the larger binding agent, its rotation slows down, leading to an increase in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is proportional to the PDE activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value. For selectivity profiling, this assay is repeated with a panel of different PDE enzymes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the study of PDE2 inhibitors, the following diagrams are provided.
Caption: PDE2 Signaling Pathway Crosstalk.
Validating the cGMP-Elevating Effect of Bay 60-7550: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bay 60-7550's performance in modulating cyclic guanosine monophosphate (cGMP) levels against other alternatives, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme responsible for the hydrolysis of both cGMP and cyclic adenosine monophosphate (cAMP).[1][2] Its inhibitory action leads to an increase in intracellular cGMP levels, a crucial second messenger in various physiological processes. This guide outlines the validation of this compound's effect on cGMP, presenting comparative data and experimental methodologies.
Comparative Analysis of cGMP Modulation
The efficacy of this compound in elevating cGMP is often assessed in the presence of agents that stimulate cGMP production, such as nitric oxide (NO) donors or guanylyl cyclase (GC) activators. This approach allows for the specific investigation of PDE2's role in cGMP degradation.
| Compound | Target | Cell/Tissue Type | Condition | Fold Increase in cGMP (approx.) | Reference |
| This compound (100 nM) | PDE2 | Rat Cortical Neurons | + Bay 41-8543 (GC Stimulator) | 20-fold over baseline | [3] |
| This compound (1 µM) | PDE2 | HT-22 Cells | Corticosterone-induced decrease | Reversed decrease | [1] |
| Sildenafil | PDE5 | Not specified | Not specified | Varies | [4][5] |
| EHNA (50 µM) | PDE2 | Thick Ascending Limb (THAL) | + db-cGMP | Blocked cGMP-induced decrease in surface NKCC2 | [6] |
Table 1: Comparative effects of this compound and alternatives on cGMP levels. This table summarizes the quantitative impact of this compound and other relevant compounds on cGMP levels under different experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate this compound's effect, the following diagrams illustrate the key pathways and workflows.
Caption: Signaling pathway of cGMP modulation by this compound.
Caption: Experimental workflow for validating this compound's effect on cGMP.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research.
Protocol 1: In Vitro cGMP Measurement in Neuronal Cells
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1][3]
1. Cell Culture:
- Culture primary cortical neurons or a hippocampal cell line (e.g., HT-22) in appropriate media and conditions.
2. Treatment:
- Pre-treat the cells with this compound at desired concentrations (e.g., 0.5 µM and 1 µM) for 30 minutes.[1]
- For control groups, use a vehicle (e.g., DMSO).
- To induce cGMP production, co-incubate with a guanylyl cyclase stimulator like Bay 41-8543 (1 µM) or an NO donor.[3]
- In some experimental arms, a stressor like corticosterone (50 µM) can be added to investigate the protective effects of this compound.[1]
3. Incubation:
- Incubate the cells for a specified time (e.g., 24 hours).[1]
4. Sample Collection and Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl) and scrape the cells.
- Centrifuge the lysate to pellet cellular debris.
5. cGMP Measurement:
- Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
6. Data Analysis:
- Normalize cGMP concentrations to the total protein content of each sample.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare cGMP levels between different treatment groups.
Protocol 2: Functional Assay in Isolated Tissues
This protocol is based on studies evaluating the vasorelaxant effects of this compound.[7]
1. Tissue Preparation:
- Isolate pulmonary arteries from rats.
- Cut the arteries into rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.
2. Experimental Setup:
- Allow the tissues to equilibrate under a resting tension.
- Pre-contract the arterial rings with an agent like phenylephrine.
3. Treatment:
- Construct concentration-response curves to a vasorelaxant agent that increases cGMP, such as atrial natriuretic peptide (ANP) or an NO donor (e.g., spermine-NONOate).[7]
- Perform these curves in the absence and presence of this compound (e.g., 0.1 µmol/L).[7]
4. Data Recording and Analysis:
- Record the changes in isometric tension.
- Express the relaxation responses as a percentage of the pre-contraction.
- Compare the concentration-response curves using a two-way analysis of variance (ANOVA) with repeated measures to determine the effect of this compound.[7]
Controls for Validating Specificity
To ensure that the observed effects are specifically due to the inhibition of PDE2 by this compound, several controls are essential.
Caption: Logical relationship of controls for validating this compound's effect.
-
Vehicle Control: A group treated with the solvent used to dissolve this compound (e.g., DMSO) is crucial to control for any effects of the vehicle itself.
-
Other PDE Inhibitors: Comparing the effects of this compound with inhibitors of other PDE families, such as a PDE5 inhibitor like sildenafil, can help to dissect the specific role of PDE2.[4][5]
-
Knockout Models: Using animal models where components of the cGMP signaling pathway are knocked out, such as natriuretic peptide receptor-A (NPR-A) knockout mice, can confirm the pathway-specific action of this compound.[7]
-
Upstream and Downstream Blockers: Employing inhibitors of upstream activators (e.g., NOS inhibitors like L-NAME) or downstream effectors (e.g., the PKG inhibitor KT5823) can further elucidate the specific signaling cascade involved.[1][7] For instance, the neuroprotective effect of this compound was blocked by the PKG inhibitor KT5823, indicating a cGMP-dependent mechanism.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE5A suppression of acute beta-adrenergic activation requires modulation of myocyte beta-3 signaling coupled to PKG-mediated troponin I phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bay 60-7550 Specificity: A Comparison Guide Utilizing PDE Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the phosphodiesterase 2 (PDE2) inhibitor, Bay 60-7550, with a focus on validating its specificity through the use of knockout mouse models. The experimental data cited herein demonstrates the compound's mechanism of action and its reliance on specific signaling pathways, thereby confirming its targeted effects.
Unveiling the Specificity of this compound
This compound is a potent and selective inhibitor of PDE2, an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The specificity of this compound is crucial for its therapeutic potential, ensuring that its effects are mediated through the intended PDE2 target and minimizing off-target interactions. Knockout animal models, in which a specific gene is inactivated, are invaluable tools for validating the specificity of pharmacological agents. By observing the absence of a drug's effect in an animal lacking the target protein or a key component of its signaling pathway, researchers can confirm the drug's mechanism of action.
Comparative Data from Knockout Models
The following tables summarize key quantitative data from studies that have utilized knockout mice to investigate the specificity of this compound. These studies collectively demonstrate that the effects of this compound are abolished in the absence of key components of the cGMP signaling pathway, its primary target.
| Model System | Key Finding | Quantitative Data | Reference |
| Pulmonary Hypertension (Hypoxia-Induced) | The beneficial effects of this compound on right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH) are lost in natriuretic peptide receptor A (NPR-A) knockout mice. | RVSP (mmHg): - Wild-type + Hypoxia + Vehicle: ~55 - Wild-type + Hypoxia + this compound: ~40 - NPR-A KO + Hypoxia + Vehicle: ~60 - NPR-A KO + Hypoxia + this compound: ~60 RVH (RV/[LV+S]): - Wild-type + Hypoxia + Vehicle: ~0.35 - Wild-type + Hypoxia + this compound: ~0.28 - NPR-A KO + Hypoxia + Vehicle: ~0.38 - NPR-A KO + Hypoxia + this compound: ~0.38 | [3] |
| Heart Failure (Pressure Overload-Induced) | The cardioprotective effects of this compound are maintained in guanylyl cyclase-A (GC-A) knockout mice but are absent in guanylyl cyclase-1α (GC-1α) knockout mice, indicating a preferential effect on the NO/GC-1/cGMP pathway. | Left Ventricular Ejection Fraction (%): - Wild-type + AAC + Vehicle: ~30% - Wild-type + AAC + this compound: ~50% - GC-A KO + AAC + Vehicle: ~25% - GC-A KO + AAC + this compound: ~45% - GC-1α KO + AAC + Vehicle: ~30% - GC-1α KO + AAC + this compound: ~30% | [4] |
| Cardiac Myocytes | The increase in cAMP levels induced by this compound following β-adrenergic stimulation is abolished in PDE2A knockout cardiomyocytes. | FRET Ratio Change (% of maximal response): - Control Cardiomyocytes + ISO + this compound: Increased FRET ratio - PDE2A-KO Cardiomyocytes + ISO + this compound: No significant change in FRET ratio | [5] |
| Leydig Cell Steroidogenesis | This compound had no significant effect on testosterone production in wild-type or PDE8A/B double-knockout Leydig cells, suggesting its primary targets in this context are not PDE8A or PDE8B. | Testosterone Production (relative to control): - Wild-type + this compound (1 µM): No significant change - PDE8A/B DKO + this compound (1 µM): No significant change | [6][7] |
Experimental Protocols
Pulmonary Hypertension Model
-
Animal Model: Wild-type and natriuretic peptide receptor A (NPR-A) knockout mice were exposed to chronic hypoxia (10% O2) for 3-5 weeks to induce pulmonary hypertension.[3]
-
Drug Administration: this compound (10 mg/kg/day) or vehicle was administered orally for the duration of the hypoxic exposure.[3]
-
Key Measurements: Right ventricular systolic pressure (RVSP) was measured via right heart catheterization. Right ventricular hypertrophy (RVH) was assessed by the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/[LV+S]).[3]
Heart Failure Model
-
Animal Model: Wild-type, guanylyl cyclase-A (GC-A) knockout, and guanylyl cyclase-1α (GC-1α) knockout mice were subjected to aortic arch constriction (AAC) to induce pressure overload and heart failure.[4]
-
Drug Administration: this compound (10 mg/kg/day) or vehicle was administered orally starting 3 weeks after AAC and continued for 3 weeks.[4]
-
Key Measurements: Cardiac function, including left ventricular ejection fraction, was assessed by echocardiography.[4]
Isolated Cardiomyocyte Model
-
Cell Model: Primary neonatal and adult cardiomyocytes were isolated from rats. PDE2A was knocked out using the CRISPR/Cas9 system.[5]
-
Drug Administration: Cardiomyocytes were stimulated with the β-adrenergic agonist isoproterenol (ISO), followed by the addition of this compound (100 nM).[5]
-
Key Measurements: Cyclic AMP levels were monitored in real-time using a FRET-based cAMP biosensor.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to validate its specificity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of the Therapeutic Windows of Bay 60-7550 and Rolipram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic windows of the phosphodiesterase (PDE) inhibitors Bay 60-7550 (a PDE2 inhibitor) and rolipram (a PDE4 inhibitor). The analysis is based on available preclinical data, focusing on the balance between therapeutic efficacy in cognitive enhancement and the primary dose-limiting side effect of emesis.
Executive Summary
The available evidence suggests that this compound possesses a wider therapeutic window compared to rolipram. This is primarily attributed to the significant emetic potential of rolipram, which occurs at doses close to its therapeutically effective range for cognitive enhancement. In contrast, this compound is reported to have a much lower propensity for inducing nausea and vomiting, allowing for a potentially larger margin between effective and adverse effect doses. While direct head-to-head studies providing a precise therapeutic index for both compounds under identical conditions are limited, the existing data strongly supports a more favorable safety and tolerability profile for this compound.
Data Presentation
Table 1: Comparative Efficacy in Cognitive Enhancement (Morris Water Maze)
| Compound | Animal Model | Dosing Regimen | Effective Dose Range for Cognitive Enhancement | Key Findings |
| This compound | Mice (Aβ1–42-induced memory impairment) | Intraperitoneal (i.p.) for 14 days | 0.5 - 3.0 mg/kg | Significantly decreased escape latency and increased platform crossings, indicating improved spatial learning and memory. |
| Mice (Chronic stress-induced memory impairment) | i.p. for 14 days | 3 mg/kg | Reversed chronic stress-induced impairments in spatial learning and memory. | |
| Rolipram | Naive Mice | Subchronic for 6 days | 0.05 - 0.1 mg/kg | Significantly decreased escape latency and increased time spent in the target quadrant. |
| Mice (Object location task) | Not specified | 0.03 mg/kg | Enhanced memory in the object location task. |
Table 2: Comparative Emetogenic Potential
| Compound | Animal Model | Dosing Regimen | Emetogenic Dose Range | Therapeutic Ratio (Emetic Dose / Efficacious Dose) |
| This compound | Ferrets | Not specified in direct comparative studies | Not explicitly defined, but reported to have low emetogenic potential. | Wider than rolipram (inferred from qualitative statements). |
| Rolipram | Ferrets | Oral administration | Dose-dependent emesis observed. | Approximately 10x (Emetic properties observed at a dose 10 times the memory-enhancing dose). |
Experimental Protocols
Morris Water Maze for Cognitive Enhancement
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various distal cues are placed around the room to serve as spatial references for the animals.
Procedure:
-
Acquisition Phase:
-
Animals are subjected to a series of training trials over several consecutive days (e.g., 4-6 days).
-
In each trial, the animal is placed into the water at one of several predetermined start locations, facing the wall of the pool.
-
The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.
-
-
Probe Trial:
-
Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.
-
The animal is allowed to swim for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as an index of memory retention.
-
Drug Administration: For the studies cited, this compound was administered intraperitoneally daily for 14 days at doses of 0.5, 1.0, and 3.0 mg/kg in a mouse model of Alzheimer's disease. In another study, rolipram was administered subchronically for 6 days at doses of 0.05 and 0.1 mg/kg in naive mice.
Ferret Emesis Assay
The ferret is considered the gold standard for preclinical assessment of emetic potential due to its well-developed vomiting reflex, which is absent in rodents.
Apparatus: Ferrets are housed in individual observation cages that allow for clear visual monitoring of their behavior.
Procedure:
-
Acclimation:
-
Animals are acclimated to the testing environment and handling procedures to minimize stress-related responses.
-
-
Drug Administration:
-
The test compound (e.g., rolipram) is administered, typically via oral gavage or subcutaneous injection.
-
-
Observation Period:
-
Following drug administration, the animals are observed for a predetermined period (e.g., 2-4 hours).
-
The latency to the first emetic event, and the total number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
-
Data Analysis:
-
The incidence and frequency of emesis are analyzed to determine the emetogenic potential of the compound at different doses.
-
Signaling Pathway Diagrams
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// Edges Bay607550 -> PDE2 [label="Inhibits"]; PDE2 -> cGMP [label="Hydrolyzes", dir=back]; PDE2 -> cAMP [label="Hydrolyzes", dir=back]; cGMP -> PKG [label="Activates"]; cAMP -> PKA [label="Activates"]; PKG -> CREB [label="Phosphorylates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Therapeutic_Effects [label="Leads to"]; } . this compound Signaling Pathway
// Nodes Rolipram [label="Rolipram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c
Unveiling the Role of PDE2A: A Comparative Analysis of the Pharmacological Inhibitor Bay 60-7550 and Genetic Models
For researchers, scientists, and professionals in drug development, understanding the precise mechanism and therapeutic potential of a compound is paramount. This guide provides a comprehensive cross-validation of the pharmacological effects of Bay 60-7550, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, with findings from genetic models targeting the Pde2a gene. By juxtaposing data from chemical biology and genetics, we offer a clearer, more objective picture of this compound's performance and its fidelity as a tool to probe PDE2A function.
This compound has emerged as a critical pharmacological tool for investigating the role of PDE2A in various physiological and pathological processes. Its high selectivity allows for the acute and reversible inhibition of PDE2A, an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Genetic models, such as PDE2A knockout mice, provide a complementary approach by offering insights into the long-term consequences of PDE2A absence. This guide synthesizes experimental data from both approaches to provide a robust validation of this compound's mechanism of action and its utility in preclinical research.
Comparative Efficacy and Selectivity
This compound is a highly potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. The tables below summarize its inhibitory activity against various human and bovine phosphodiesterases, highlighting its selectivity for PDE2A. This selectivity is crucial for attributing its biological effects to the inhibition of PDE2A rather than off-target interactions.
| Parameter | Human PDE2A | Bovine PDE2A | Bovine PDE1 | Human PDE5A | Human PDE10A |
| IC50 (nM) | 4.7 | 2.0 | 108 | 580 | 704 |
Table 1: Inhibitory activity (IC50) of this compound against various phosphodiesterase enzymes.[1]
| Parameter | Human PDE4B | Human PDE3B/7B/8A/9A/11A |
| IC50 (nM) | 1830 | >4000 |
Table 2: Inhibitory activity (IC50) of this compound against other human phosphodiesterase isoforms, demonstrating lower potency and thus high selectivity for PDE2A.
Cross-Validation in Preclinical Models
Neurological and Cognitive Functions
In models of cognitive impairment, such as those induced by amyloid-beta (Aβ), this compound has been shown to reverse memory deficits.[2] This is consistent with the understanding that PDE2A is highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[3] The neuroprotective effects of this compound are linked to its ability to elevate cAMP and cGMP levels, leading to the activation of downstream signaling pathways involving protein kinase G (PKG), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[2][4]
| Preclinical Model | Key Findings with this compound | Supporting Genetic Model Evidence |
| Aβ-induced Cognitive Impairment | Reverses memory impairment, reduces neuroinflammation, and increases levels of brain-derived neurotrophic factor (BDNF).[2] | Studies on PDE2A knockout mice have also implicated PDE2A in the regulation of synaptic plasticity and memory formation. |
| Anxiety Models | Exhibits anxiolytic-like effects in behavioral tests such as the elevated plus-maze.[3] | Amygdala-restricted genetic ablation of PDE2A has been reported to produce anxiolytic effects.[3] |
| Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD) Models | Corrects socio-cognitive impairments and rescues synaptic plasticity deficits in Fmr1 knockout mice.[5] | Elevated PDE2A expression and activity have been observed in the cortex and hippocampus of Fmr1 knockout mice.[5] |
Table 3: Comparison of this compound's effects and genetic model evidence in neurological disorders.
Cardiovascular and Pulmonary Conditions
This compound has also been investigated for its therapeutic potential in cardiovascular and pulmonary diseases. In models of pulmonary hypertension, the compound has been shown to elicit pulmonary vasodilation and prevent vascular remodeling.[6][7] These effects are dependent on the augmentation of cGMP signaling.
However, it is crucial to note that complete genetic knockout of Pde2a is embryonically lethal, with severe defects observed in cardiac and liver development.[8][9][10] This highlights the essential role of PDE2A in normal development and suggests that complete and sustained inhibition of the enzyme may have adverse effects. Pharmacological inhibition with this compound, which is typically administered acutely or sub-chronically, allows for a more controlled modulation of PDE2A activity, potentially avoiding the severe consequences of complete genetic ablation.
| Preclinical Model | Key Findings with this compound | Supporting/Contrasting Genetic Model Evidence |
| Hypoxia- and Bleomycin-induced Pulmonary Hypertension | Prevents the onset of pulmonary hypertension and reduces disease severity.[6][7] | While not directly comparable due to embryonic lethality, this highlights the role of PDE2A in vascular function. |
| Heart Failure Models | Can reverse cardiac hypertrophy by promoting NO/guanylyl cyclase/cGMP signaling.[11][12] | Pde2a knockout embryos exhibit severe cardiac defects, including interventricular septum defects and thinning of the myocardial wall, underscoring the critical role of PDE2A in heart development.[8][9] |
Table 4: Comparison of this compound's effects and genetic model evidence in cardiovascular and pulmonary conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound action.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for studies involving this compound.
In Vivo Administration in Rodent Models
-
Route of Administration: this compound is orally active and can be administered by oral gavage (p.o.) or intraperitoneal injection (i.p.).[2]
-
Dosage: Effective doses in mice and rats for improving learning and memory have been reported in the range of 0.3-3 mg/kg. For studies on pulmonary hypertension, doses up to 10 mg/kg/day have been used.[6]
-
Vehicle: this compound is often dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline for in vivo administration.[13]
Behavioral Assessments
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The latency to find the platform and the number of platform crossings are measured.[2]
-
Elevated Plus-Maze (EPM): This test is used to assess anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in the open arms is used as a measure of anxiety, with less time indicating higher anxiety.[3]
Biochemical and Molecular Analyses
-
Western Blotting: This technique is used to measure the levels of specific proteins. For example, in studies with this compound, Western blotting has been used to measure the phosphorylation of CREB (pCREB) and the expression of BDNF in brain tissue.[2][4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to quantify the levels of cAMP and cGMP in tissue homogenates to confirm the biochemical effect of PDE2A inhibition.
Conclusion
The convergence of data from pharmacological studies using this compound and genetic studies involving PDE2A knockout models provides a robust validation of PDE2A as a therapeutic target. This compound has been demonstrated to be a potent and selective tool for probing the function of PDE2A in a variety of preclinical models. The cross-validation with genetic models confirms that its mechanism of action is indeed through the inhibition of PDE2A, leading to the modulation of cAMP and cGMP signaling pathways. This guide provides a foundational resource for researchers and drug development professionals seeking to understand and utilize this compound in their investigations.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Emerging Role of Phosphodiesterase Inhibitors in Fragile X Syndrome and Autism Spectrum Disorder [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibition of phosphodiesterase 2 augments cGMP and cAMP signaling to ameliorate pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of phosphodiesterase 2A in mouse congenital heart defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PDE2A Is Indispensable for Mouse Liver Development and Hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Handling of Bay 60-7550: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that plays a crucial role in cyclic nucleotide signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] While research indicates its potential in various therapeutic areas, including cognitive disorders and pulmonary hypertension, proper handling and disposal are paramount for laboratory safety and environmental responsibility.[3][4]
Although some safety data sheets (SDS) classify this compound as not hazardous according to the Globally Harmonized System (GHS), it is crucial to follow institutional and local regulations for chemical waste disposal.[5] One SDS notes acute oral toxicity, underscoring the need for careful handling.[6]
Immediate Safety and Disposal Plan
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.
-
Avoid inhalation of dust or contact with skin and eyes.
Disposal Procedures: The proper disposal of this compound and its containers should always be conducted in accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[7]
-
Unused Solid Material: Unused or waste solid this compound should be collected in a clearly labeled, sealed container. This container should be marked as "non-hazardous chemical waste" unless otherwise specified by your institution.[5] Do not dispose of solid chemical waste in regular laboratory trash cans.[6]
-
Solutions: Aqueous solutions of this compound may potentially be disposed of down the drain with copious amounts of water, but only with prior written approval from your EHS department.[5][6][7] The pH of the solution should be neutral (between 6.0 and 9.0) before drain disposal.[5]
-
Empty Containers: Ensure containers are "RCRA empty," meaning no freestanding liquid remains. Deface or remove labels from empty containers before disposing of them in the regular trash.[6][8]
-
Contaminated Materials: Any materials, such as pipette tips or wipes, that are contaminated with this compound should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste program.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published research.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (PDE2) | 2.0 nM | Bovine | [1] |
| 4.7 nM | Human | [1] | |
| Ki (PDE2) | 3.8 nM | Not Specified | [2] |
| In Vitro Concentration | 1 µM | Neuronal Cultures / PASMCs | [2] |
| In Vivo Dosage (Mice) | 0.5, 1.0, 3.0 mg/kg/day (i.p.) | ICR Mice | [1][2] |
| In Vivo Dosage (Rats) | 1.5 mg/kg (i.p.) | Sprague-Dawley Rats | [9] |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the phosphodiesterase 2 (PDE2) enzyme. PDE2 is responsible for the degradation of the second messengers cAMP and cGMP. By inhibiting PDE2, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These pathways are involved in a wide range of cellular processes, including synaptic plasticity, memory, and smooth muscle relaxation.[3][10]
Experimental Protocols
In Vivo Administration in a Mouse Model of Cognitive Impairment
This protocol is based on studies investigating the effects of this compound on memory in mice.[2]
-
Animal Model: Male ICR mice (weighing 28-35 g) are used.
-
Drug Preparation: this compound is dissolved in a vehicle solution, for example, 5% dimethyl sulfoxide (DMSO) in saline.[11]
-
Administration:
-
Behavioral Testing:
-
Biochemical Analysis:
-
Following behavioral testing, mice are sacrificed, and brain tissues (e.g., hippocampus and prefrontal cortex) are dissected for biochemical analyses such as Western blotting to measure protein levels of key signaling molecules (e.g., p-CREB, CREB, BDNF).[2]
-
Experimental Workflow for In Vivo Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Phosphodiesterase-2 Inhibitor this compound Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. This compound, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US11419874B2 - Treatment of tachycardia - Google Patents [patents.google.com]
- 11. Inhibition of Phosphodiesterase 2 Ameliorates Post-Traumatic Stress–Induced Alcohol Intake Disorder by Regulating cAMP/cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
